Hederacoside C
説明
Hederacoside C has been reported in Eleutherococcus sieboldianus, Caltha palustris, and other organisms with data available.
from Hedera helix (common ivy); structure in first source
Structure
2D Structure
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDIBJJJRNDSX-MCGLQMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317445 | |
| Record name | Hederacoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-03-6 | |
| Record name | Hederacoside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalopanaxsaponin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hederacoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KALOPANAXSAPONIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hederacoside C Biosynthesis Pathway in Hedera helix
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the biosynthetic pathway of hederacoside C, a major bioactive triterpenoid saponin found in Hedera helix (common ivy). The information compiled herein is intended to serve as a technical resource, summarizing the current understanding of the enzymatic steps, relevant genes, and experimental methodologies used to elucidate this complex pathway.
Introduction
Hedera helix L. is a well-known medicinal plant, and its leaf extracts are widely used in pharmaceutical preparations to treat respiratory ailments.[1][2] The therapeutic effects of these extracts are largely attributed to their rich content of triterpenoid saponins, with this compound being a principal and often quantified biomarker for quality control.[3][4] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of this high-value compound and for optimizing its production in plant-based systems.
The biosynthesis of this compound, an oleanane-type saponin, is a multi-step process that can be broadly divided into three stages: the formation of the triterpenoid backbone, a series of oxidative modifications to this backbone, and subsequent glycosylation steps.[3][5][6]
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids and sterols.[3][6] This initial step is followed by a series of oxidation and glycosylation reactions to yield the final complex saponin.
The pathway can be visualized as follows:
Caption: this compound biosynthesis pathway overview.
2.1. Triterpenoid Backbone Formation
The initial committed step in the biosynthesis of oleanane-type saponins is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid, β-amyrin.[3] This reaction is catalyzed by the enzyme β-amyrin synthase (βAS) .
2.2. Aglycone Formation: Oxidative Modifications
The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the aglycone hederagenin.[1][3]
-
C-28 Oxidation: The first oxidation step involves the C-28 position of β-amyrin, leading to the formation of oleanolic acid. Enzymes from the CYP716 family have been identified to catalyze this reaction in Hedera helix. Specifically, HhCYP716A409 and HhCYP716S11 have been shown to possess this oxidase activity.[1]
-
C-23 Hydroxylation: Following the formation of oleanolic acid, a hydroxyl group is introduced at the C-23 position to yield hederagenin.[1][7] This hydroxylation is carried out by enzymes belonging to the CYP72 family . In H. helix, HhCYP72D57 , HhCYP72A1140 , and HhCYP72A1141 have been identified as participating in this step.[1]
2.3. Glycosylation
The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the hederagenin aglycone. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs).[3][8] The glycosylation process is complex and results in a variety of saponin structures.
A key identified enzyme in this stage is HhUGT74AG11 , which has been shown to catalyze the transfer of a glucopyranosyl group to the C-28 position of oleanolic acid, forming oleanolic acid 28-O-glucopyranosyl ester.[8] This UGT also exhibits broad substrate specificity, acting on hederagenin as well.[8] The complete sequence of glycosylation steps leading to the specific structure of this compound is an area of ongoing research.
Quantitative Data
The accumulation of this compound can be influenced by various factors, including environmental stimuli. For instance, treatment of H. helix leaves with abscisic acid (ABA) has been shown to affect the levels of this compound.[3]
| Treatment | Time Point | Compound | Concentration Change | Reference |
| 100 µM ABA | 6 hours | Total Saponins | Peak accumulation | [3] |
| 100 µM ABA | 6 hours | This compound | Peak accumulation, then gradual decrease | [3] |
| 100 µM ABA | 12 hours | Total Saponins | Reached a trough | [3] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays.
4.1. Identification of Candidate Genes
A common workflow for identifying genes involved in the pathway is as follows:
Caption: Workflow for gene identification and validation.
4.2. In Vitro Enzyme Activity Assay for UGTs
A representative protocol for determining the activity of a recombinant UGT, such as HhUGT74AG11, is as follows:[8]
-
Reaction Mixture (200 µL total volume):
-
50 mM Tris-HCl (pH 7.0)
-
0.1 mM MgCl₂
-
0.1 mM substrate (e.g., oleanolic acid, hederagenin)
-
1 mM UDP-Glc (UDP-glucose)
-
10 µg purified recombinant protein
-
-
Incubation: 30°C for 12 hours.
-
Reaction Termination: Addition of 200 µL of 80% methanol.
-
Negative Control: Boiled recombinant protein (100°C for 15 minutes) is used to ensure the observed activity is enzymatic.
-
Analysis: The reaction products are analyzed by techniques such as HPLC or LC-MS to identify and quantify the glycosylated products.
4.3. Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts and pharmaceutical formulations.[9][10][11][12]
-
Column: A C18 column is typically used for separation.[4][9]
-
Mobile Phase: A gradient elution is often employed, consisting of an aqueous acidic solution (e.g., phosphoric acid in water) and an organic solvent like acetonitrile.[9]
-
Detection: UV detection is commonly performed at a wavelength of around 205-220 nm.[9][12]
-
Temperature: The column temperature is maintained, for example, at 40°C.[4][9]
-
Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, recovery, ruggedness, and robustness.[9]
Conclusion and Future Directions
Significant progress has been made in identifying the key enzymes, particularly the CYP450s and some UGTs, involved in the biosynthesis of this compound in Hedera helix. The integration of metabolome and transcriptome analyses has proven to be a powerful approach for discovering the genes responsible for the structural diversification of these saponins.[1]
However, the complete sequence of glycosylation events leading to this compound and other complex saponins in ivy is yet to be fully elucidated. Future research will likely focus on the functional characterization of the remaining UGTs in the pathway. A comprehensive understanding of the entire biosynthetic pathway will provide a genetic toolkit for the metabolic engineering of Hedera helix or for the heterologous production of this compound and its derivatives in microbial systems, potentially leading to more sustainable and controlled production of these valuable pharmaceutical compounds.
References
- 1. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. mdpi.com [mdpi.com]
- 4. Combined Approach to the Choice of Chromatographic Methods for Routine Determination of this compound in Ivy Leaf Extracts, Capsules, and Syrup [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Identification of HhUGT74AG11—A Key Glycosyltransferase Involved in Biosynthesis of Oleanane-Type Saponins in Hedera helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 10. lsmu.lt [lsmu.lt]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of α-Hederin and this compound in Extracts of Hedera helix Leaves Available in the Czech Republic and Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
Hederacoside C: An In-depth Technical Guide on its Anti-inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside C, a prominent triterpenoid saponin found in Hedera helix (common ivy), has garnered significant attention for its therapeutic potential, particularly in the realm of inflammatory diseases.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development initiatives.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Furthermore, emerging evidence suggests its role in the inhibition of the NLRP3 inflammasome. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound intervenes in this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3][4] This action effectively halts the downstream production of pro-inflammatory cytokines.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Three major MAPK subfamilies are involved in inflammation: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs).
Studies have demonstrated that this compound can significantly reduce the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in a dose-dependent manner.[2][4] By inhibiting the activation of these kinases, this compound disrupts the signaling cascade that leads to the expression of inflammatory mediators.
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Recent research indicates that this compound can inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved, at least in part, by reducing the influx of calcium (Ca2+), a critical step in NLRP3 activation.[5] By attenuating NLRP3 inflammasome activity, this compound further curtails the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration | Target | Effect | Reference |
| Caco-2 | - | 0.1, 1, 10 μM | MAPK/NF-κB activation | Inhibition | [6] |
| RAW 264.7 | Staphylococcus aureus | 5, 10, 50 μg/mL | Inflammatory response | Inhibition | [6] |
| RAW 264.7 | LPS | - | IL-6, IL-1β, TNF-α expression | Downregulation | [3] |
| RAW 264.7 | LPS | - | IL-10 expression | Upregulation | [3] |
| RAW 264.7 | LPS | - | p-p38, p-ERK, p-JNK, p-p65, p-IκBα | Attenuation | [2] |
Table 2: In Vivo Effects of this compound on Inflammatory Models
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Mice | TNBS-induced colitis | 0.625, 1.25, 2.5 mg/kg (i.p.) | Alleviation of enteritis; Reduced levels of TNF-α, IL-6, IL-1β, CXCL-1, CXCL-2, CXCL-5 | |
| Mice | Staphylococcus aureus-induced mastitis | 5, 10, 50 mg/kg (i.p.) | Attenuation of breast lesions; Reduced inflammatory cell infiltration | [7] |
| Mice | Staphylococcus aureus-induced acute lung inflammation | - | Reduced pulmonary edema, white blood cells, and MPO activity | [2] |
| Mice | Ethanol-induced gastric ulcer | 50, 75 mg/kg | Protection against gastric ulcers; Reduction in TNF-α, IL-6, IL-12, and NF-κB-p65 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Caption: this compound attenuates NLRP3 inflammasome activation.
Caption: General experimental workflow for investigating this compound.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8][9][10][11]
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[8]
b. Measurement of Cytokine Production (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13][14][15]
c. Western Blot Analysis for Signaling Proteins:
-
Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK.
-
After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
In Vivo TNBS-Induced Colitis Model in Mice
a. Induction of Colitis:
-
Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol to induce colitis.[5][17][18][19][20] The concentration of TNBS and ethanol may vary depending on the specific protocol.
-
Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
b. This compound Administration:
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses, starting from the day of colitis induction and continuing for a specified duration.[7]
c. Assessment of Colitis Severity:
-
At the end of the experiment, euthanize the mice and collect the colon tissue.
-
Measure the colon length and weight.
-
Perform histological analysis of the colon tissue sections stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Conduct a myeloperoxidase (MPO) assay on the colon tissue homogenates to quantify neutrophil infiltration.
NLRP3 Inflammasome Activation Assay
a. Cell Priming and Activation:
-
Prime bone marrow-derived macrophages (BMDMs) or other suitable cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2][21][22]
-
Pre-treat the primed cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome by treating the cells with a second stimulus, such as ATP (e.g., 2-5 mM) for 30-60 minutes or nigericin (e.g., 5-10 μM) for 30-60 minutes.[1][2][21][23][24][25]
b. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
c. Western Blot for Caspase-1 Cleavage:
-
Lyse the cells and collect the supernatants.
-
Perform Western blot analysis on both the cell lysates and supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit).
Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory conditions. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. biomatik.com [biomatik.com]
- 15. nanopartikel.info [nanopartikel.info]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. criver.com [criver.com]
- 20. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 23. Assay of Inflammasome Activation [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
- 25. Hederasaponin C ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hederacoside C: A Deep Dive into its Respiratory System Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hederacoside C, a triterpenoid saponin found in Hedera helix (common ivy), has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay of anti-inflammatory, mucolytic, and bronchodilatory activities. This technical guide provides an in-depth overview of the biological activity of this compound on the respiratory system, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel respiratory therapeutics.
Mechanism of Action
This compound exerts its effects on the respiratory system primarily through the modulation of key signaling pathways involved in inflammation and mucus production. The two major pathways identified are the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) - Specificity Protein-1 (Sp1) pathway and the Toll-like Receptor (TLR) - Nuclear Factor-kappa B (NF-κB) - MAPK pathway.
Inhibition of the EGFR-MAPK-Sp1 Signaling Pathway
Overproduction of the mucin MUC5AC is a hallmark of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Epidermal growth factor (EGF) is a potent inducer of MUC5AC expression in airway epithelial cells. This compound has been shown to inhibit EGF-induced MUC5AC expression by targeting multiple steps in the EGFR signaling cascade.[2][3]
The proposed mechanism involves the following steps:
-
Inhibition of EGFR Phosphorylation: this compound inhibits the initial activation of the pathway by reducing the phosphorylation of the EGF receptor.
-
Downregulation of Downstream Kinases: This leads to a subsequent decrease in the phosphorylation of downstream signaling molecules, including MEK1/2 and ERK1/2 (p44/42), and p38 MAPK.[2]
-
Suppression of Sp1 Nuclear Translocation: The inhibition of the MAPK pathway ultimately prevents the nuclear translocation of the transcription factor Sp1.
-
Reduced MUC5AC Gene Expression: As Sp1 is a key transcription factor for the MUC5AC gene, its reduced nuclear presence leads to a decrease in MUC5AC mRNA and subsequent protein expression.[2]
Modulation of the TLRs/NF-κB/MAPK Signaling Pathway
Bacterial infections, such as those caused by Staphylococcus aureus, can trigger acute lung inflammation. This compound has demonstrated potent anti-inflammatory effects in this context by modulating the Toll-like receptor (TLR)-mediated inflammatory response.[1]
The proposed mechanism is as follows:
-
Suppression of TLR2 and TLR4 Expression: this compound suppresses the protein expression of TLR2 and TLR4, which are key pattern recognition receptors that recognize bacterial components.
-
Inhibition of NF-κB Activation: By downregulating TLRs, this compound prevents the activation of the downstream NF-κB signaling pathway. This is evidenced by the reduced phosphorylation of IκB-α and the subsequent decrease in the nuclear translocation of the p65 subunit of NF-κB.
-
Inhibition of MAPK Signaling: this compound also attenuates the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[1]
-
Altered Cytokine Production: The inhibition of these pro-inflammatory signaling pathways leads to a downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), and an upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hederacoside C: A Technical Examination of its Antibacterial and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hederacoside C, a prominent triterpenoid saponin isolated from Hedera helix (common ivy), has been investigated for a range of pharmacological activities. While often broadly categorized as having antibacterial and antiviral potential, this technical guide consolidates current scientific evidence to provide a nuanced understanding of its efficacy. The data presented herein indicates that this compound's primary role in combating bacterial infections is not direct antimicrobial action, but rather a potent modulation of the host's inflammatory response. Direct antiviral effects of this compound have not been substantiated in available research; however, structurally related saponins found in Hedera helix have demonstrated notable antiviral activity. This document provides a comprehensive overview of the current data, detailed experimental methodologies, and the key signaling pathways involved.
Antibacterial Properties of this compound
Current research suggests that the antibacterial reputation of Hedera helix extracts is not directly attributable to this compound. Studies on purified this compound have not demonstrated significant direct bactericidal or bacteriostatic activity. Instead, its efficacy in the context of bacterial infections lies in its profound anti-inflammatory capabilities, which mitigate the pathological consequences of the host's response to infection.
Quantitative Data on Antibacterial Activity
No significant Minimum Inhibitory Concentration (MIC) values for purified this compound against common bacterial pathogens have been reported in the reviewed literature. However, studies on crude extracts of Hedera helix and its fractions provide context.
Table 1: Minimum Inhibitory Concentration (MIC) of Hedera helix Extracts and Fractions
| Extract/Fraction | Bacterial Strain | MIC (µg/mL) | Reference |
| Ethanolic Ivy Leaves Extract | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |
| Pseudomonas aeruginosa | >1000 | [1] | |
| Klebsiella pneumoniae | >1000 | [1] | |
| Saponin-Rich Fraction | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |
| Pseudomonas aeruginosa | >1000 | [1] | |
| Klebsiella pneumoniae | >1000 | [1] | |
| Phenolic-Rich Fraction | Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] | |
| Pseudomonas aeruginosa | 500 | [1] | |
| Klebsiella pneumoniae | 250 | [1] | |
| Immature Fruit Extract | Staphylococcus aureus | 78 | [2] |
| Listeria monocytogenes | 150 | [2] | |
| Flower Extract | Staphylococcus aureus | 150 | [2] |
| Listeria monocytogenes | 150 | [2] |
It is important to note that the saponin-rich fraction, which would contain this compound, showed no significant antibacterial activity.
Mechanism of Action: Anti-inflammatory Response to Bacterial Stimuli
This compound exerts its beneficial effects during bacterial infections by suppressing the host's inflammatory cascade, which, when uncontrolled, can lead to tissue damage. The primary mechanism involves the inhibition of key signaling pathways activated by bacterial components.[3][4]
-
Toll-Like Receptor (TLR) Signaling: this compound has been shown to suppress the expression of TLR2 and TLR4.[3][4] These receptors are critical for recognizing pathogen-associated molecular patterns (PAMPs) on bacteria like Staphylococcus aureus, initiating an inflammatory response.
-
NF-κB and MAPK Pathways: By downregulating TLRs, this compound subsequently attenuates the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK).[3][4] This leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
This protocol outlines the general procedure for determining the MIC of a compound against a bacterial strain.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration. Further dilute in cation-adjusted Mueller-Hinton Broth (MHB) to the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with MHB.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB alone).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Antiviral Properties of this compound
Current scientific literature does not support the claim that this compound possesses direct antiviral activity. In fact, studies investigating the antiviral properties of Hedera helix saponins have found this compound to be inactive against the viruses tested. However, other structurally similar saponins from ivy have shown antiviral potential.
Quantitative Data on Antiviral Activity
Table 2: Antiviral Activity of Hedera helix Saponins
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| This compound | Enterovirus 71 (C3 & C4a) | Vero | Inactive | [5] |
| Hederasaponin B | Enterovirus 71 (C3) | Vero | 24.77 | [5] |
| Enterovirus 71 (C4a) | Vero | 41.77 | [5] | |
| Hederasaponin F (in combination with oseltamivir) | Influenza A/PR/8 | A549 | Synergistic effect observed | [6] |
Structural and Metabolic Relationships of Hedera helix Saponins
The differing antiviral activities among ivy saponins can be attributed to subtle structural variations. This compound and Hederasaponin B, for instance, differ only by a hydroxyl group.[6] Furthermore, this compound can be metabolized in the body to α-hederin, another saponin with its own distinct bioactivities.[7] This metabolic conversion is a critical consideration in assessing the overall pharmacological profile of this compound administration.
Experimental Protocols
This protocol provides a general framework for assessing the antiviral activity of a compound.
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Enterovirus 71) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-determined titer of the virus. Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: The remaining viable cells are quantified. This can be done by staining with a dye such as crystal violet or neutral red, followed by solubilization of the dye and measurement of the optical density.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in the cytopathic effect.
Conclusion
The available scientific evidence indicates that this compound does not possess direct, potent antibacterial or antiviral properties. Its role in the context of bacterial infections is primarily as an anti-inflammatory agent, mitigating the host's immune response through the downregulation of the TLR2/TLR4-mediated NF-κB and MAPK signaling pathways. While other saponins from Hedera helix, such as Hederasaponin B, have demonstrated antiviral activity, this compound itself appears to be inactive. For drug development professionals and researchers, this distinction is critical. Future research should focus on the anti-inflammatory applications of this compound and further investigate the antiviral potential of other, structurally related saponins from Hedera helix.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Stability Characteristics of Hederacoside C
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a prominent triterpenoid saponin extracted from Hedera helix (ivy) leaves. Understanding these characteristics is crucial for its application in research and pharmaceutical development.
Solubility Profile
This compound is a large, complex glycoside, which dictates its solubility in various solvents. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent System | Concentration | Reference |
| Dimethylformamide (DMF) | ~15 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][2] |
| Water | Soluble | [3] |
| Methanol | Slightly Soluble (sonication may be required) | [4][] |
| Pyridine | Sparingly Soluble | [] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer.[1]
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound like this compound involves preparing a stock solution and then making serial dilutions.
Materials:
-
This compound (crystalline solid)
-
Solvents of choice (e.g., DMSO, ethanol, DMF, water)
-
Vortex mixer
-
Sonication bath
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a known amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the desired solvent to dissolve the compound. Sonication can be used to aid dissolution, particularly for solvents like methanol.[4]
-
Once dissolved, dilute to the final volume with the solvent.
-
For aqueous buffer solubility, first, dissolve this compound in DMF to create a concentrated stock solution.[1]
-
Then, dilute the DMF stock solution with the aqueous buffer (e.g., PBS, pH 7.2) to the desired concentration.[1]
The following diagram illustrates a general workflow for preparing this compound solutions.
Stability Characteristics
The stability of this compound is dependent on its physical state (solid or in solution) and storage conditions.
Quantitative Stability Data
The table below outlines the stability of this compound under various conditions.
| Physical State | Storage Condition | Duration of Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solution (for analytical purposes) | Room Temperature | Up to 24 hours | [4] |
| In Solution | Room Temperature | 5 hours | [6] |
| In Solution | Refrigerated (4°C) | 1 week | [6] |
Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Experimental Protocols for Stability Assessment
Stability testing of this compound is typically performed using chromatographic methods to quantify its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
A. HPLC Method for Stability Analysis
-
Column: ACE – C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water (29:71 v/v).[4][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[4]
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points, inject the samples into the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial time point to determine the percentage of degradation.
B. HPTLC Method for Stability Analysis
-
Stationary Phase: Pre-coated silica gel 60 F254 glass sheets.[4][7]
-
Mobile Phase: Anhydrous formic acid/acetone/methanol/ethyl acetate (4:20:20:30 v/v/v/v).[4][7]
-
Saturation Time: The chromatographic chamber and plate should be saturated for about 30 minutes.[7]
-
Migration Distance: 70 mm.[7]
-
Detection: Wavelength scanning performed in daylight.[7]
The following diagram outlines a typical experimental workflow for assessing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 14216-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Ivy Leaf Extract this compound 10% BP EP USP CAS 14216-03-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. mdpi.com [mdpi.com]
- 6. chemrj.org [chemrj.org]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Hederacoside C: A Technical Guide to Its Traditional Medicinal Uses and Pharmacological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside C, a triterpenoid saponin, is a key bioactive compound found predominantly in plants of the Hedera genus. For centuries, extracts from these plants have been a cornerstone of traditional medicine in Europe and Asia for treating a variety of ailments, most notably respiratory conditions.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications of this compound-containing plants, supported by modern scientific evidence of its pharmacological activity. The document details the signaling pathways modulated by this compound, presents quantitative data from pertinent studies, and outlines the experimental protocols used to generate this data.
This compound-Containing Plants and Their Traditional Uses
While several species within the Hedera genus contain this compound, two stand out for their historical and medicinal significance: Hedera helix and Hedera nepalensis.[2][3]
Hedera helix (Common Ivy)
Hedera helix, native to Europe and Western Asia, is the most well-documented source of this compound.[4] Traditional European and Chinese medicine have long utilized ivy leaf extracts for their therapeutic properties.
Traditional Applications of Hedera helix
-
Respiratory Ailments: The most prominent traditional use of Hedera helix is in the treatment of respiratory conditions.[5] It is employed as an expectorant to help clear mucus from the airways in cases of bronchitis and asthma. Its antispasmodic properties are also utilized to relieve coughing.[5]
-
Anti-inflammatory: Ivy leaf extracts have been traditionally used to reduce inflammation, both internally for respiratory tract inflammation and externally for skin conditions.
-
Antimicrobial: In folk medicine, Hedera helix has been applied for its purported antimicrobial effects against various pathogens.
Hedera nepalensis (Himalayan Ivy)
Hedera nepalensis, found in the Himalayan region, is another significant source of this compound.[3] It shares many of the traditional medicinal uses of its European counterpart and has some unique applications.
Traditional Applications of Hedera nepalensis
-
Respiratory Conditions: Similar to Hedera helix, Himalayan ivy is used in traditional medicine to treat respiratory issues, including cough and bronchitis.[1]
-
Pain and Inflammation: It is traditionally used to alleviate joint pain and other inflammatory conditions.[1]
-
Infections and Skin Conditions: Traditional remedies include the use of Hedera nepalensis for treating infections and various skin ailments.[1]
-
Diabetes: In some traditional practices, extracts of Hedera nepalensis are used to help manage diabetes.[6]
Quantitative Data on this compound
The following tables summarize key quantitative data from scientific studies on the this compound content in plants, its pharmacokinetic properties, and its pharmacological effects.
This compound Content in Hedera Species
| Plant Species | This compound Content (% of dry mass) | Reference |
| Hedera nepalensis | 0.40 - 4.01% | [3][7] |
| Hedera helix | Not specified in the same format, but known to be a primary source. | [4] |
Pharmacokinetics of this compound in Rats
| Parameter | Intravenous Administration (3, 12.5, and 25 mg/kg) | Oral Administration (12.5, 25, and 50 mg/kg) | Reference |
| Clearance | 1.46 - 2.08 mL/min/kg | - | [5] |
| Volume of Distribution (steady state) | 138 - 222 mL/kg | - | [5] |
| Absolute Oral Bioavailability (F) | - | 0.118 - 0.250% | [5] |
In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of S. aureus-Induced Lung Inflammation
| Treatment Group | Wet-to-Dry Lung Weight Ratio | Myeloperoxidase (MPO) Activity (U/g tissue) | Reference |
| Control | Undisclosed in abstract | Undisclosed in abstract | [8] |
| S. aureus only | Undisclosed in abstract | Undisclosed in abstract | [8] |
| S. aureus + this compound | Significantly reduced compared to S. aureus only | Significantly reduced compared to S. aureus only | [8] |
In Vitro Effects of this compound on Pro-inflammatory Cytokine Gene Expression
| Cytokine | Effect of this compound | Signaling Pathway Implicated | Reference |
| IL-6 | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |
| IL-1β | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |
| TNF-α | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |
| IL-10 | Upregulation | TLRs | [8][10] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating key inflammatory and cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the inflammatory response triggered by pathogens like Staphylococcus aureus. It achieves this by suppressing the activation of Toll-like receptors (TLRs), which are crucial for initiating the innate immune response. This, in turn, leads to the downregulation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK). The inhibition of these pathways results in a decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increased expression of the anti-inflammatory cytokine IL-10.[8][9]
Regulation of Mucin Gene Expression
In the context of respiratory health, this compound has been found to modulate the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By suppressing the phosphorylation of EGFR, this compound blocks the downstream activation of the MAPK pathway (MEK1/2, ERK1/2, and p38). This, in turn, prevents the nuclear translocation of the transcription factor Specificity protein 1 (Sp1), a key regulator of MUC5AC gene expression.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesis of methodologies described for the quantitative analysis of this compound in plant extracts and pharmaceutical formulations.[1][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., ACE C18, 150 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 71:29 v/v). The exact ratio may be optimized depending on the specific column and system.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Accurately weigh approximately 6 mg of this compound analytical standard into a 100 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 15 minutes at room temperature to dissolve.
-
After cooling to room temperature, bring the volume up to the mark with water to achieve a final concentration of 60 µg/mL.
-
-
Sample Preparation (Ivy Leaf Extract):
-
Accurately weigh approximately 28 mg of the extract into a 100 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 15 minutes at room temperature.
-
After cooling, bring the volume up to the mark with water.
-
Filter all samples and standards through a 0.45 µm membrane filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing the peak area with that of the standard.
Western Blot Analysis of MAPK Phosphorylation
This protocol is based on the methodology described for investigating the effect of this compound on MAPK signaling.[13][14]
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW264.7 macrophages or NCI-H292 airway epithelial cells) in a suitable medium.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS or EGF) for a short period (e.g., 15 minutes) to induce MAPK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of p38, ERK, and JNK, or a housekeeping protein like GAPDH or β-actin.
-
NF-κB Luciferase Reporter Assay
This protocol is a generalized procedure based on standard methods for assessing NF-κB activation.[4][15][16][17][18]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7) in an appropriate medium.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After a recovery period post-transfection, pre-treat the cells with various concentrations of this compound for a defined time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity in the treated groups relative to the untreated control.
-
Conclusion
This compound, a prominent bioactive compound in Hedera helix and Hedera nepalensis, has a rich history of use in traditional medicine, particularly for respiratory ailments. Modern scientific research has begun to elucidate the molecular mechanisms underlying these traditional uses, demonstrating that this compound modulates key inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this natural compound. Continued investigation into the pharmacology of this compound and the plants that contain it may lead to the development of novel and effective therapies for a range of inflammatory conditions.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Simultaneous Quantification of this compound and α-hederin in Hedera Nepalensis K.Koch Using HPLC-UV | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. js.vnu.edu.vn [js.vnu.edu.vn]
- 8. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Hederacoside C from Hedera helix Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and quantification of Hederacoside C from the leaves of Hedera helix (Common Ivy). The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient isolation and analysis of this pharmacologically significant triterpenoid saponin.
Introduction
Hedera helix L. is a well-known medicinal plant, and its leaf extracts are widely used in pharmaceutical preparations, primarily for the treatment of respiratory ailments. The therapeutic effects of ivy leaf extracts are largely attributed to their rich content of triterpenoid saponins, with this compound being a principal bioactive component.[1][2] this compound, along with its hydrolysis product α-hederin, has demonstrated a range of biological activities, including anti-inflammatory, spasmolytic, and secretolytic properties.[3][4] The extraction and quantification of this compound are critical steps in the research, development, and quality control of herbal medicines derived from Hedera helix.
Extraction Methodologies
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Various techniques, from conventional solvent extraction to modern, enhanced methods, have been successfully employed.
Conventional Extraction Methods
a) Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period.
-
Protocol:
-
Grind dried Hedera helix leaves to a fine powder.
-
Suspend the powdered leaves in methanol (99.8%) at a solid-to-solvent ratio of 1:15 (w/v).[5]
-
Allow the mixture to stand for seven days at room temperature, with occasional agitation.[5]
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.[5]
-
b) Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration by continuously passing fresh, hot solvent over the plant material.
-
Protocol:
-
Place the powdered Hedera helix leaves in a thimble within the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with ethanol (99.8%).[5]
-
Heat the solvent to reflux. The solvent vapor travels to the condenser, liquefies, and drips back into the chamber containing the plant material.
-
Continue the extraction for approximately 15 hours.[5]
-
Concentrate the ethanolic extract under reduced pressure.[5]
-
Modern Extraction Methods
a) Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.
-
Optimized Protocol:
b) Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, resulting in a rapid extraction process.
-
Optimized Protocol:
c) Supercritical Fluid Extraction (SFE): This green technology employs a supercritical fluid, typically CO2, as the extraction solvent.
-
Protocol:
Purification of this compound
Following initial extraction, further purification steps are often necessary to isolate this compound.
-
Solvent Precipitation:
-
Column Chromatography:
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.
-
HPLC Protocol:
-
Sample Preparation: Accurately weigh the dried extract (approximately 28 mg) and dissolve it in a 100 mL volumetric flask with 10 mL of methanol, followed by sonication for 15 minutes. Dilute to volume with water.[10]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., ACE C18, 150 mm x 4.6 mm, 5.0 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mixture of acetonitrile and water (29:71 v/v) can be effective.[10][11] Another mobile phase consists of 10 mM ammonium acetate at pH 8.5 and acetonitrile.
-
Flow Rate: 1.0 to 1.5 mL/min.[11]
-
Column Temperature: 30-40°C.
-
Detection: UV detection at 205 nm or 220 nm.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with that of a certified reference standard.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature | Time | Key Findings | Reference |
| Maceration | 99.8% Methanol | 1:15 | Room Temperature | 7 days | A simple but time-consuming method. | [5] |
| Soxhlet | 99.8% Ethanol | - | Reflux Temperature | 15 hours | More exhaustive than maceration. | [5] |
| Ultrasound-Assisted | 80% Ethanol | 1:20 | 50°C | 60 min | Higher yield of saponins compared to conventional methods. | [1][2] |
| Microwave-Assisted | 80% Ethanol | - | 50°C | 10 min | The most suitable method for saponin extraction with high efficiency. | [3][6] |
| Supercritical Fluid | Supercritical CO2 with 70% Ethanol | - | 45°C | 80 min | A green technology with high purity of the final product. | [7] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which underlies its therapeutic effects.
Anti-inflammatory Effects via MAPK/NF-κB Pathway
This compound exerts anti-inflammatory effects by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Intrinsic Apoptosis Pathway in Cancer Cells
In osteosarcoma cells, this compound has been found to induce apoptosis through the intrinsic pathway.[8] It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases 9 and 3, and ultimately, programmed cell death.[8]
Regulation of Mucin Gene Expression
This compound can reduce the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR)-MAPK-Specificity protein-1 (Sp1) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 5. Alpha-hederin, but not this compound and hederagenin from Hedera helix, affects the binding behavior, dynamics, and regulation of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Hederacoside C Extraction for Pharmaceutical Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside C, a triterpenoid saponin, is a primary bioactive compound found in the leaves of Hedera helix (common ivy). It is recognized for its therapeutic potential, particularly in the treatment of respiratory ailments, owing to its anti-inflammatory and bronchodilatory properties. The efficacy of phytopharmaceutical products containing this compound is directly linked to its concentration in the extract. Therefore, optimizing the extraction process is a critical step in ensuring the quality and therapeutic effectiveness of the final product.
These application notes provide a comprehensive overview of various methods for extracting this compound, with a focus on maximizing yield and purity. Detailed protocols for promising extraction techniques and subsequent quantification are presented to aid researchers in developing robust and efficient extraction strategies.
Extraction Methodologies: A Comparative Overview
Several techniques have been explored for the extraction of this compound from Hedera helix leaves. The choice of method significantly impacts the extraction efficiency, time, solvent consumption, and overall yield. This section compares conventional and modern extraction techniques, with quantitative data summarized for easy reference.
Conventional Extraction Methods
Traditional methods such as maceration and Soxhlet extraction have been historically used for saponin extraction. While straightforward, these methods often require long extraction times and large volumes of solvents, and the heat involved in Soxhlet extraction can potentially degrade thermolabile compounds.
Modern Extraction Methods
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods offer improved efficiency, reduced extraction times, and lower solvent consumption, making them more environmentally friendly and suitable for industrial applications.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, enhancing solvent penetration and facilitating the release of bioactive compounds.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant matrix, leading to the partitioning of analytes from the sample into the solvent. The rapid and localized heating can significantly accelerate the extraction process. Research suggests that MAE is a highly suitable method for saponin extraction, demonstrating high extraction efficiency.[1][2]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The properties of a supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction. This method is known for its ability to yield pure extracts without residual organic solvents.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key parameters and yields for different this compound extraction methods.
| Extraction Method | Key Parameters | This compound Yield / Total Saponin Content (TSC) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Temperature: 50°C, Time: 60 min, Ultrasound Amplitude: 40%, Solvent: 80% Ethanol, Plant to Solvent Ratio: 1:20 (w/v) | Higher TSC and amounts of this compound achieved under these optimal conditions.[3][4] | [3][4] |
| Microwave-Assisted Extraction (MAE) | Temperature: 50°C, Time: 10 min, Solvent: 80% Ethanol | TSC: 77.6 ± 1.7 mg DE/gDM | [1] |
| Supercritical Fluid Extraction (SFE) with Response Surface Methodology (RSM) | Extraction Time: 3 min, Extraction Temperature: 150°C, Sample/Solvent Ratio: 1:55 g/mL (using 50% ethanol as solvent) | Saponin Yield: 1.879% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from Hedera helix leaves using ultrasound assistance.
Materials and Equipment:
-
Dried and powdered Hedera helix leaves
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Analytical balance
Procedure:
-
Weigh 10 g of dried, powdered Hedera helix leaves and place them in a 250 mL beaker.
-
Add 200 mL of 80% ethanol to achieve a 1:20 plant material to solvent ratio (w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasound amplitude to 40% and the temperature to 50°C.
-
Sonicate the mixture for 60 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the extract completely under vacuum and store at 4°C for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To extract this compound from Hedera helix leaves using microwave assistance.
Materials and Equipment:
-
Dried and powdered Hedera helix leaves
-
80% Ethanol (v/v)
-
Microwave extraction system
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
-
Analytical balance
Procedure:
-
Weigh 5 g of dried, powdered Hedera helix leaves and place them in a microwave extraction vessel.
-
Add 100 mL of 80% ethanol.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction temperature to 50°C and the extraction time to 10 minutes.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the plant debris.
-
Centrifuge the filtrate at 4000 rpm for 10 minutes.
-
Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 50°C.
-
Dry the resulting extract under vacuum and store at 4°C.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (29:71, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol. Sonicate for 15 minutes to ensure complete dissolution. Dilute the solution with the mobile phase to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating specific cellular signaling pathways, primarily those involved in inflammation and respiratory function.
Anti-inflammatory Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades. It can suppress the expression of Toll-like receptors 2 and 4 (TLR2 and TLR4), which are crucial in initiating the inflammatory response to pathogens.[5][6] Downstream of these receptors, this compound attenuates the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[5][6]
Caption: this compound inhibits inflammatory pathways.
Regulation of Mucin Gene Expression
In the context of respiratory diseases, excessive mucus production is a significant pathological feature. This compound has been found to modulate the expression of MUC5AC, a major mucin gene. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR)-MAPK-Specificity protein-1 (Sp1) signaling pathway.[8][9][10] By suppressing this pathway, this compound can help to normalize mucus production in the airways.
Caption: this compound regulates mucin expression.
Distinction from α-Hederin's Mechanism
It is important to note that while both this compound and α-hederin are major saponins in ivy leaf extract, their mechanisms of action can differ. For instance, α-hederin has been shown to affect the β2-adrenergic receptor signaling pathway, which is relevant for its bronchodilatory effects.[11][12][13][14] In contrast, studies indicate that this compound does not significantly influence this particular pathway.[11][12][13][14] This highlights the specific and distinct pharmacological profiles of the individual saponins within the extract.
Conclusion
The optimization of this compound extraction is paramount for the development of high-quality, effective phytopharmaceuticals. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages over conventional methods in terms of efficiency and environmental impact. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their extraction and quantification processes. A thorough understanding of the underlying signaling pathways modulated by this compound further reinforces its therapeutic potential and provides a basis for future drug development and clinical applications.
References
- 1. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-hederin, but not this compound and hederagenin from Hedera helix, affects the binding behavior, dynamics, and regulation of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 13. Alpha-hederin, but not this compound and hederagenin from Hedera helix, affects the binding behavior, dynamics, and regulation of beta 2-adrenergic receptors. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Analysis of Hederacoside C in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hederacoside C is a primary bioactive saponin found in the extracts of Hedera helix (common ivy) leaves, which are commonly used in traditional medicine for respiratory ailments.[1][2] As a promising therapeutic candidate for respiratory diseases, a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma.
The presented method is rapid, accurate, and reliable, making it suitable for high-throughput analysis in a drug development setting.[1] It utilizes a simple protein precipitation step for sample preparation and a sensitive mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for this compound analysis in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 10 - 1000 | y = ax + b | ≥ 0.999 |
Data synthesized from a study by Shin et al. (2016).[1][2]
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC (e.g., 20) | < 5% | < 5% | Within ± 5% |
| Mid QC (e.g., 200) | < 5% | < 5% | Within ± 5% | |
| High QC (e.g., 800) | < 5% | < 5% | Within ± 5% |
The intra- and inter-day precision and accuracy were reported to be within 5%.[1][2][3]
Experimental Protocols
This section provides a detailed protocol for the UPLC-MS/MS analysis of this compound in plasma.
1. Materials and Reagents
-
This compound reference standard
-
Ginsenoside Rb1 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid, analytical grade
-
Distilled water
-
Rat plasma
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and Ginsenoside Rb1 (IS) in a suitable solvent like methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of this compound by serial dilution of the stock solution. Spike the appropriate amount of working solution into blank plasma to obtain calibration standards (e.g., 10, 20, 50, 100, 200, 500, and 1000 ng/mL) and QC samples (low, medium, and high concentrations).[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of internal standard solution (Ginsenoside Rb1 in acetonitrile with 0.1% acetic acid).[2]
-
Vortex the mixture for 5 minutes to precipitate proteins.[2]
-
Centrifuge the samples.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
3. UPLC Conditions
-
Chromatographic System: Waters Acquity UPLC® system or equivalent.[2]
-
Column: Waters Acquity UPLC® BEH C18 (2.1 mm x 100 mm, 1.7 µm).[1][2]
-
Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of this compound and the internal standard from endogenous plasma components.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 35 °C.[2]
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters Acquity TQD mass spectrometer or a comparable triple quadrupole instrument.[2]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1][2]
-
MRM Transitions:
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Logical relationship of the analytical technique and its application.
References
- 1. An ultra-high-performance liquid chromatography-tandem mass spectrometric method for the determination of this compound, a drug candidate for respiratory disorder, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lahore.comsats.edu.pk [lahore.comsats.edu.pk]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models of Inflammation for Hederacoside C Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established in vivo models of inflammation that have been successfully utilized in studies investigating the anti-inflammatory properties of Hederacoside C, a prominent bioactive saponin isolated from Hedera helix (ivy). The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively screen and elucidate the mechanisms of action of this compound and related compounds.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is a well-established and highly reproducible method for inducing a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines. It is particularly relevant for studying the therapeutic potential of compounds targeting acute respiratory distress syndrome (ARDS). This compound has been shown to significantly ameliorate LPS-induced ALI by modulating key inflammatory signaling pathways.
Experimental Protocol
Materials:
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Myeloperoxidase (MPO) activity assay kit
-
Evans blue dye
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment with free access to food and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (saline treatment)
-
LPS + Vehicle
-
LPS + this compound (5 mg/kg)
-
LPS + this compound (10 mg/kg)
-
LPS + this compound (20 mg/kg)
-
LPS + Dexamethasone (positive control, e.g., 1 mg/kg)
-
-
Induction of ALI:
-
Anesthetize mice lightly.
-
Intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline) to induce lung injury. The control group receives 50 µL of sterile saline.
-
-
This compound Administration:
-
Administer this compound (dissolved in a suitable vehicle, e.g., saline) or vehicle via intraperitoneal (i.p.) injection at 1 hour and 12 hours post-LPS instillation.
-
-
Sample Collection (24 hours post-LPS):
-
Anesthetize mice deeply.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline to collect BAL fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue. One lobe can be used for determining the wet/dry weight ratio (a measure of edema), another for MPO activity assay (an index of neutrophil infiltration), and the remainder can be snap-frozen or fixed for histology and molecular analysis.
-
Quantitative Data Summary
| Group | Lung Wet/Dry Ratio | MPO Activity (U/g tissue) | BALF Total Cells (x10^5) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + HDC (5 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| LPS + HDC (10 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| LPS + HDC (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + Dex | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table represents the expected trends based on published literature. Actual values will vary depending on experimental conditions.
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation via the TLR4-mediated NF-κB and MAPK signaling pathways.
Staphylococcus aureus-Induced Mastitis in Mice
This model mimics the inflammatory conditions of bacterial mastitis, a significant issue in both veterinary and human medicine. It is useful for evaluating the efficacy of anti-inflammatory and anti-bacterial agents. This compound has demonstrated protective effects in this model by reducing inflammatory cell infiltration and cytokine production.[1]
Experimental Protocol
Materials:
-
This compound (purity >98%)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Sterile PBS
-
Lactating female mice (e.g., ICR, 10-12 days postpartum)
-
Anesthetic (e.g., isoflurane)
-
Myeloperoxidase (MPO) activity assay kit
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
Procedure:
-
Bacterial Preparation: Culture S. aureus in TSB overnight, then wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁸ CFU/mL.
-
Animal Preparation: Separate pups from dams for 1-2 hours before induction to allow for milk accumulation.
-
Group Allocation: Randomly assign lactating mice to groups similar to the ALI model.
-
Induction of Mastitis:
-
Anesthetize the mice.
-
Inject 50 µL of the S. aureus suspension (5 x 10⁶ CFU) into the fourth inguinal mammary gland via the teat canal using a blunted 30-gauge needle.
-
-
This compound Administration:
-
Administer this compound (5, 10, or 50 mg/kg) or vehicle (i.p.) at 1, 9, and 17 hours post-infection.
-
-
Sample Collection (24 hours post-infection):
-
Euthanize the mice.
-
Harvest the infected mammary gland. A portion can be fixed for histological analysis, while the remainder is homogenized for MPO activity and cytokine analysis.
-
Quantitative Data Summary
| Group | MPO Activity (U/g tissue) | Mammary Gland TNF-α (pg/mg protein) | Mammary Gland IL-1β (pg/mg protein) | Mammary Gland IL-6 (pg/mg protein) | Mammary Gland IL-10 (pg/mg protein) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| S. aureus + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | No significant change |
| S. aureus + HDC (5 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent increase |
| S. aureus + HDC (10 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent increase |
| S. aureus + HDC (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased |
Note: This table represents the expected trends based on published literature. Actual values will vary depending on experimental conditions.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for Oral Formulation of Hederacoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside C, a triterpenoid saponin found in Hedera helix (common ivy), has demonstrated a range of biological activities, including anti-inflammatory and secretolytic effects. However, its clinical application via oral administration is significantly hampered by its low oral bioavailability. This limitation is primarily attributed to poor membrane permeability and potential degradation in the gastrointestinal (GI) tract. To overcome these challenges, advanced formulation strategies are required to enhance its solubility, stability, and absorption.
These application notes provide a comprehensive overview of potential formulation strategies for the oral delivery of this compound, including Self-Emulsifying Drug Delivery Systems (SEDDS), polymeric nanoparticles, and liposomes. Detailed protocols for the preparation and evaluation of these formulations are provided to guide researchers in developing effective oral dosage forms of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for designing an effective oral drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₉₆O₂₆ | [1][2] |
| Molecular Weight | 1221.38 g/mol | [1][3] |
| Appearance | White powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| XLogP3-AA | -2 | [1] |
Formulation Strategies and Representative Data
Due to the limited availability of specific formulation data for this compound, the following sections present representative quantitative data from studies on other structurally similar triterpenoid saponins, such as ginsenosides and saikosaponins. These examples serve as a valuable starting point for the formulation development of this compound.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the GI fluids. This approach can enhance the solubility and absorption of lipophilic drugs.
Table 1: Representative Composition and Characterization of a Triterpenoid Saponin SEDDS Formulation
| Parameter | Formulation Component/Value |
| Oil Phase | Eucalyptus Oil |
| Surfactant | Kolliphor EL |
| Cosurfactant | Kollisolv MCT 70 |
| Cosolvent | Glycerol |
| Droplet Size | 98.82 nm |
| Zeta Potential | -13.03 mV |
| Reference Saponin | Tenofovir (as a model for a poorly soluble drug) |
Data adapted from a study on Tenofovir SEDDS for illustrative purposes of a poorly soluble drug formulation.[5]
Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate the drug within their polymeric matrix or adsorb it onto their surface, protecting it from degradation and allowing for controlled release.
Table 2: Representative Composition and Characterization of Triterpenoid Saponin-Loaded Polymeric Nanoparticles
| Parameter | Formulation Component/Value |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) |
| Stabilizer | Polyethylene glycol (PEG) |
| Particle Size | 112.64 ± 4.28 nm |
| Polydispersity Index (PDI) | 0.224 ± 0.002 |
| Surface Potential | -13.82 ± 2.74 mV |
| Encapsulation Efficiency | 88.9% ± 1.77% |
| Reference Saponin | Ginsenoside 25-OCH₃-PPD (GS25) |
Data adapted from a study on Ginsenoside GS25-loaded PLGA nanoparticles.[6][7]
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known to improve the oral bioavailability of various compounds by protecting them from the harsh GI environment and facilitating their transport across the intestinal epithelium.
Table 3: Representative Composition and Characterization of Triterpenoid Saponin-Loaded Liposomes
| Parameter | Formulation Component/Value |
| Lipid | Egg Phosphatidylcholine (EPC) |
| Stabilizer | Cholesterol (Chol) |
| Lipid to Drug Ratio (w/w) | 26.71 |
| Lipid to Cholesterol Ratio (w/w) | 4 |
| Particle Size | 203 nm |
| Encapsulation Efficiency (SSa) | 79.87% |
| Encapsulation Efficiency (SSd) | 86.19% |
| Reference Saponin | Saikosaponin a (SSa) and Saikosaponin d (SSd) |
Data adapted from a study on Saikosaponin a and Saikosaponin d compound liposomes.[8]
Experimental Protocols
Preparation of Formulations
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, eucalyptus oil, castor oil), surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40), and cosurfactants (e.g., Transcutol P, PEG 400, Kollisolv MCT 70) by adding an excess amount of this compound to each excipient, vortexing for 30 minutes, and then shaking in a water bath at 37°C for 72 hours.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and cosurfactant.
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and cosurfactant (S/CoS mix).
-
Titrate each mixture with water dropwise, under gentle agitation, and visually observe for the formation of a clear or slightly bluish microemulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear, homogenous liquid SEDDS formulation.
-
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone, dichloromethane).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizer (e.g., PVA, PEG) in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step three times.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose, mannitol) and freeze-dry to obtain a powder formulation for long-term stability.
-
-
Preparation of the Lipid Film:
-
Dissolve specific molar ratios of lipids (e.g., EPC) and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS) solution (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 50°C) for a specified time. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size using a liposome extruder.
-
-
Purification:
-
Separate the liposomes from the un-encapsulated drug by ultracentrifugation or size exclusion chromatography.
-
Characterization of Formulations
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the formulation (SEDDS after emulsification, nanoparticle suspension, or liposome suspension) with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate.
-
-
Method: Centrifugation and HPLC analysis
-
Protocol:
-
Centrifuge a known amount of the nanoparticle or liposome formulation to separate the formulation from the aqueous phase containing the un-encapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles/liposomes] x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Protocol:
-
Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Permeability Study
-
Method: Caco-2 Cell Monolayer Assay
-
Protocol:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) transport, add the this compound formulation to the apical side and fresh medium to the basolateral side.
-
For basolateral to apical (B-A) transport, add the formulation to the basolateral side and fresh medium to the apical side.
-
Incubate the plates at 37°C.
-
At specific time points, collect samples from the receiver compartment and quantify the this compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
In Vivo Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Protocol:
-
Fast the rats overnight before oral administration of the this compound formulation.
-
Administer the formulation by oral gavage.
-
Collect blood samples from the tail vein at predetermined time points.
-
Separate the plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways, which contributes to its therapeutic effects.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development and evaluation of an oral this compound formulation.
Caption: Experimental workflow for oral formulation development.
Logical Relationship for Bioavailability Enhancement
This diagram illustrates the logical steps involved in enhancing the oral bioavailability of this compound through advanced formulations.
Caption: Logic for enhancing this compound bioavailability.
References
- 1. This compound, analytical standard | C59H96O26 | CID 16218828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C59H96O26 | CID 11491905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:14216-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral nano-delivery of anticancer ginsenoside 25-OCH3-PPD, a natural inhibitor of the MDM2 oncogene: Nanoparticle preparation, characterization, in vitro and in vivo anti-prostate cancer activity, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulations, Hemolytic and Pharmacokinetic Studies on Saikosaponin a and Saikosaponin d Compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Hederacoside C Bioavailability: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside C is a prominent triterpenoid saponin found in the leaves of Hedera helix (common ivy). Ivy leaf extracts have a long history of use in traditional medicine for respiratory ailments. Modern research is exploring the therapeutic potential of its purified constituents, including this compound. A critical aspect of preclinical drug development is the assessment of a compound's bioavailability, which dictates its concentration in systemic circulation and subsequent efficacy. This document provides a detailed protocol for assessing the bioavailability of this compound, incorporating both in vivo pharmacokinetic studies and in vitro permeability assays.
I. In Vivo Pharmacokinetic Assessment in a Rat Model
The in vivo pharmacokinetic study is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A rodent model, such as the Sprague-Dawley rat, is commonly employed for these initial studies.
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Age and Weight: 7-8 weeks old, weighing 195-300 g.[1]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (23±2°C, 50±10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Fasting: Animals should be fasted overnight before dosing, with water available ad libitum.
2. Dosing:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., saline, PEG 400) and administered via the tail vein. This route serves as a reference to determine absolute bioavailability.
-
Oral (PO) Administration: this compound can be administered as a pure compound, or as part of an extract (e.g., Hedera helix leaf extract), via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points.
-
Typical Time Points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged at 13,000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method: UPLC-MS/MS
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound in plasma.[1][4]
-
Sample Preparation: Plasma proteins are precipitated using acetonitrile containing an internal standard (e.g., ginsenoside Rb1).[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm) is suitable for separation.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.02% acetic acid in water (A) and 0.02% acetic acid in acetonitrile (B) is effective.[4]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[4]
-
-
Mass Spectrometric Detection:
5. Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F% (Absolute Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Data Presentation: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (3-25 mg/kg) | Oral Administration (12.5-50 mg/kg) | Reference |
| Absolute Bioavailability (F) | - | 0.118 - 0.250% | [2][3] |
| Clearance (CL) | 1.46 - 2.08 mL/min/kg | - | [2][3] |
| Volume of Distribution (Vdss) | 138 - 222 mL/kg | - | [2][3] |
Note: The extremely low oral bioavailability of this compound may be attributed to poor absorption from the gastrointestinal tract and/or its decomposition therein.[2][3]
II. In Vitro Intestinal Permeability Assessment: Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Please note: While the Caco-2 model is a standard tool for assessing intestinal permeability, specific experimental data for this compound using this assay were not found in the reviewed literature. The following is a general protocol that can be adapted for this compound.
Experimental Protocol
1. Caco-2 Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
For permeability assays, cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and allowed to differentiate for 21 days to form a confluent monolayer.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is crucial for reliable results and should be assessed before the transport study.
-
Transepithelial Electrical Resistance (TEER): TEER values are measured using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Lucifer Yellow Permeability: The passage of the paracellular marker, Lucifer Yellow, is measured. A permeability of less than 1% indicates tight junction integrity.
3. Transport Study:
-
The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A solution of this compound in HBSS is added to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux) of the monolayer.
-
Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is determined by UPLC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (BL to AP) / Papp (AP to BL). An ER greater than 2 suggests the involvement of active efflux transporters.
III. In Vitro Metabolism
Studies have shown that this compound is a prodrug that undergoes biotransformation by gastrointestinal enzymes and fecal microflora.[5][6] The primary metabolic pathway is the stepwise progressive elimination of its sugar moieties.[5] This suggests that the metabolites of this compound may contribute to its overall pharmacological activity.
IV. Signaling Pathways Modulated by this compound
Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Two notable signaling pathways have been identified:
-
EGFR-MAPK-Sp1 Pathway: In human airway epithelial cells, this compound has been shown to inhibit the epidermal growth factor (EGF)-induced MUC5AC mucin gene expression by suppressing the phosphorylation of the EGF receptor (EGFR) and downstream components of the mitogen-activated protein kinase (MAPK) pathway, including MEK1/2, ERK1/2, and p38 MAPK.[7][8][9]
-
MAPK/STAT3 Pathway: In osteosarcoma cells, this compound has been found to inhibit cell proliferation and induce apoptosis by suppressing the phosphorylation of ERK, JNK, p38 MAPK, and STAT3.[10]
V. Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic assessment of this compound.
Signaling Pathway of this compound in Airway Epithelial Cells
Caption: this compound inhibits the EGFR-MAPK-Sp1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human intestinal Caco-2 cell line in vitro assay to evaluate the absorption of Cd, Cu, Mn and Zn from urban environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of hop bitter acids across intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Hederacoside C for Herbal Medicine Standardization
Introduction
Hederacoside C, a prominent triterpenoid saponin isolated from the leaves of Hedera helix (common ivy), serves as a critical biomarker for the standardization of herbal medicinal products.[1][2] Its established therapeutic activities, particularly as an expectorant and bronchodilator, and its consistent presence in ivy leaf extracts make it an ideal marker for ensuring the quality, consistency, and efficacy of these botanical drugs.[2][3] The European Pharmacopoeia recognizes this compound as a key indicator for the quality control of ivy leaf and its preparations.[1][4] Standardization using markers like this compound is essential for moving herbal medicine from a traditional context to a scientifically validated one, ensuring that each batch of product delivers a consistent and reliable therapeutic effect.[5]
This document provides detailed methodologies for the extraction, identification, and quantification of this compound from herbal materials and finished products. It also outlines its known anti-inflammatory signaling pathway, offering a comprehensive resource for researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.
Quantitative Analysis of this compound
The accurate quantification of this compound is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common, reliable, and validated methods for this purpose.[6]
Table 1: Summary of Validated Analytical Methods for this compound Quantification
| Method | Matrix | Chromatographic Conditions | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| RP-HPLC | Ivy-Thyme Cough Syrup | Column: Phenomenex-Gemini C18Mobile Phase: Gradient with Water/Acetonitrile/Orthophosphoric AcidDetection: 205 nm | 0.03–0.15 mg/mL | 0.011 mg/mL | 0.032 mg/mL | 99.69–100.90 | [7][8] |
| RP-HPLC | Ivy-Thyme Cough Syrup | Column: C18Mobile Phase: Gradient with Acetonitrile/0.2% Orthophosphoric AcidDetection: 205 nm | 50–400 µg/mL | 1 µg/mL | 3.3 µg/mL | 100.13 | [9] |
| HPLC | Ivy Leaf Extract, Capsules, Syrup | Column: ACE C18Mobile Phase: Isocratic with Water/Acetonitrile (71:29 v/v)Detection: 210 nm | Not Specified | Not Specified | Not Specified | Not Specified | [1][6] |
| HPTLC | Ivy Leaf Extract, Capsules, Syrup | Stationary Phase: Silica Gel 60 F254Mobile Phase: Formic Acid/Acetone/Methanol/Ethyl Acetate (4:20:20:30 v/v/v/v)Detection: Daylight after derivatization | Not Specified | Not Specified | Not Specified | Not Specified | [1][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Hedera helix leaves)
This protocol describes two common methods for extracting saponins, including this compound, from dried ivy leaves.
A. Maceration Method [10]
-
Preparation: Weigh 30g of coarsely powdered, dried Hedera helix leaves.
-
Extraction: Place the powdered leaves in a suitable vessel and add 450 mL of 99.8% methanol. Macerate for seven days at room temperature with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the plant material.
-
Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain a thick residue.
-
Purification: Wash the residue repeatedly with petroleum ether to remove chlorophyll and lipids until the solvent runs clear.
-
Precipitation: Re-dissolve the washed residue in 100 mL of 99.8% methanol. Slowly add diethyl ether to the solution while stirring until no further white-yellowish precipitate (crude saponins) is formed.
-
Collection: Decant the solvent and air-dry the precipitate at room temperature to yield the crude extract containing this compound.
B. Soxhlet Extraction Method [10]
-
Defatting: Place 30g of powdered leaves into a Soxhlet apparatus and extract with 500 mL of chloroform for 18 hours to remove lipids.
-
Saponin Extraction: Discard the chloroform extract. Air-dry the plant material and then re-extract it with 500 mL of 99.8% ethanol for 15 hours in the Soxhlet apparatus.
-
Concentration: Evaporate the ethanolic extract under reduced pressure to yield a residue.
-
Precipitation: Dissolve the residue in 100 mL of 99.8% methanol. Slowly add diethyl ether with continuous stirring until precipitation is complete.
-
Collection: Recover the precipitate by decantation and air-dry it at room temperature.
Protocol 2: Quantification by Reverse-Phase HPLC
This protocol provides a validated method for quantifying this compound in herbal preparations like syrups.[7][8]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PAD) or UV detector.
-
Column: Phenomenex-Gemini C18 (or equivalent), 5 µm particle size.
-
Column Temperature: 40°C.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 205 nm.[7] this compound lacks a strong chromophore, requiring detection at low UV wavelengths.[7][9]
-
Injection Volume: 50 µL.
-
-
Reagents and Solutions:
-
Mobile Phase A: Mix 860 mL water, 140 mL acetonitrile, and 2 mL 85% orthophosphoric acid.[7][8]
-
Mobile Phase B: Mix 998 mL acetonitrile and 2 mL 85% orthophosphoric acid.[7][8]
-
Diluent: Methanol.
-
Standard Solution: Prepare a stock solution of this compound analytical standard at 1.0 mg/mL in methanol.[8] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.03 to 0.15 mg/mL.[7]
-
Sample Preparation (Syrup): Accurately weigh an amount of syrup equivalent to a target this compound concentration of 0.1 mg/mL and dissolve it in methanol. Sonicate for 15-30 minutes to ensure complete dissolution. Filter through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Use a gradient elution program as required to separate this compound from other matrix components. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.[7][8]
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol 3: Analysis by HPTLC
This protocol is suitable for both identification and quantification of this compound.[1]
-
Materials:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of anhydrous formic acid, acetone, methanol, and ethyl acetate in a ratio of 4:20:20:30 (v/v/v/v).[1]
-
Standard & Sample Solutions: Prepare in methanol as described for HPLC.
-
-
Procedure:
-
Application: Apply 8 µL of the standard and sample solutions as 5 mm bands onto the HPTLC plate.
-
Chamber Saturation: Place the mobile phase in a twin-trough glass chamber and allow it to saturate for approximately 30 minutes.
-
Development: Place the plate in the saturated chamber and allow the mobile phase to ascend a distance of 80 mm.
-
Drying: Remove the plate from the chamber and dry it completely.
-
Derivatization & Detection: Spray the plate with a 20% solution of sulfuric acid in ethanol. Heat the plate at 105°C. This compound will appear as a distinct zone, which can be examined in daylight for qualitative identification or scanned with a densitometer for quantification.[1]
-
Visualizations: Workflows and Signaling Pathways
Standardization Workflow
The following diagram illustrates the logical workflow for the standardization of herbal medicine using this compound as a chemical marker.
Caption: Workflow for herbal medicine standardization using this compound.
Biological Activity: Anti-inflammatory Signaling Pathway
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies show it can inhibit acute lung inflammation induced by Staphylococcus aureus.[11]
The mechanism involves the suppression of Toll-like Receptors (TLR2 & TLR4), which in turn downregulates the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[11][12] This leads to a reduction in the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[11]
Caption: Anti-inflammatory signaling pathway modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hederakozyd C standard analityczny 14216-03-6 [sigmaaldrich.com]
- 3. Hedera helix – mode of action evidenced by cell biological and biophysical investigations [termedia.pl]
- 4. researchgate.net [researchgate.net]
- 5. Role of Markers in Standardization of Herbal Products | PPTX [slideshare.net]
- 6. lsmu.lt [lsmu.lt]
- 7. A Validated RP HPLC-PAD Method for the Determination of this compound in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chemrj.org [chemrj.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hederacoside C Solubility in Aqueous Solutions
Welcome to the technical support center for Hederacoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in common solvents?
A1: this compound, a large saponin molecule, exhibits poor solubility in aqueous solutions. However, it is soluble in several organic solvents. The table below summarizes its approximate solubility in various common laboratory solvents.[1][2][3]
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 15[1][2] |
| Ethanol | 10[1][2] |
| Dimethyl Sulfoxide (DMSO) | 5 - 70 (hygroscopic DMSO can reduce solubility)[1][3][4] |
| DMF:PBS (pH 7.2) (1:3) | 0.25[1][2] |
| Water | Maintained above 100 µM (approx. 0.122 mg/mL) across pH 2–10[5] |
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: this compound's solubility in aqueous solutions is relatively stable across a wide pH range. One study has shown that it maintains a solubility of over 100 µM (approximately 0.122 mg/mL) at pH levels from 2 to 10.[5] This suggests that adjusting the pH within this range is unlikely to be a primary method for significantly enhancing its solubility.
Q3: What are the recommended methods for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to first dissolve this compound in an organic solvent such as DMF, DMSO, or ethanol.[2] For subsequent use in aqueous experimental systems, this stock solution can then be diluted with the aqueous buffer of choice. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in aqueous solutions for experimental use.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its low aqueous solubility.
-
Solution:
-
Co-Solvent Approach: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution.[2] Then, slowly add this stock solution to your aqueous buffer while vortexing or stirring to achieve the desired final concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution process.[6][7] Sonication provides energy to break down particle agglomerates and enhance solvent-solute interactions.
-
Issue 2: My this compound precipitates out of solution after dilution into an aqueous buffer.
-
Cause: The concentration of this compound may have exceeded its solubility limit in the final aqueous solution, or the organic solvent concentration is too low to maintain its solubility.
-
Solution:
-
Optimize Co-solvent Ratio: You may need to adjust the ratio of the organic co-solvent in your final solution. However, always consider the tolerance of your experimental system to the solvent.
-
Formulation Strategies: For higher concentration requirements, consider more advanced formulation strategies such as:
-
Liposomal Formulations: Encapsulating this compound in liposomes can significantly improve its aqueous dispersibility and stability.[8][9]
-
Nanoformulations: Creating nanosuspensions or incorporating this compound into lipid nanocarriers can enhance its surface area and, consequently, its dissolution rate and solubility.[10][11][12]
-
Cyclodextrin Complexation: The use of cyclodextrins to form inclusion complexes is a well-established method for increasing the solubility of poorly soluble compounds.[13][14][15][16]
-
-
Issue 3: I am observing variability in my experimental results.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound over the course of the experiment.
-
Solution:
-
Fresh Preparations: Always prepare fresh aqueous solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than a day.[2]
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation. If precipitation is observed, the solution should be discarded and a fresh one prepared.
-
Sonication Prior to Use: Briefly sonicating the final diluted solution before adding it to your experimental setup can help ensure homogeneity.[17]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal volume of DMSO (or DMF/ethanol) to the powder. For example, to prepare a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[7]
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing this compound Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vortexing or stirring the aqueous buffer, slowly add the calculated volume of the stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow Visualization
This compound Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK and NF-κB signaling pathways.[18][19][20] This leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. This compound | CAS 14216-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Validated RP HPLC-PAD Method for the Determination of this compound in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Liposomal formulation of a vitamin C derivative: a promising strategy to increase skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicin and this compound-Based Extracts and UV-Absorbers Co-Loaded into Bioactive Lipid Nanocarriers with Promoted Skin Antiaging and Hydrating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Hederacoside C stability issues in different solvents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Hederacoside C in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Q1: My this compound is not dissolving properly in an aqueous buffer. What should I do?
A1: this compound has limited solubility in aqueous buffers. To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) before making further dilutions with your aqueous buffer.[1] For instance, a stock solution in DMF can be prepared and then diluted with PBS (pH 7.2) to achieve a final desired concentration. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q2: I am observing a loss of this compound in my samples during analysis. What could be the cause?
A2: While this compound is reported to be hydrolytically stable for extended periods (over six months) in certain conditions, its stability in solution for analytical purposes is more limited.[2] For HPLC, UPLC, and HPTLC analysis, standard solutions of this compound have been shown to be stable for up to 24 hours.[1] If you are storing your prepared solutions for longer periods before analysis, degradation may occur. It is advisable to prepare fresh solutions for each analytical run or, if necessary, store stock solutions at -80°C for up to a year or at -20°C for up to one month.
Q3: Can I expect this compound to be stable across a wide pH range?
A3: this compound has been observed to maintain water solubility at a concentration above 100 µM across a pH range of 2 to 10.[2] While this suggests a degree of stability across this pH range, extreme pH values, especially when combined with elevated temperatures, can promote hydrolysis of the glycosidic bonds. It is recommended to conduct preliminary stability tests at the specific pH of your experimental conditions if prolonged incubation is required.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: The primary degradation pathway for saponins like this compound involves the stepwise hydrolysis of the sugar moieties from the aglycone core (hederagenin). This can occur under acidic or enzymatic conditions.[3] Therefore, you might observe the appearance of compounds with lower molecular weights corresponding to the loss of one or more sugar units. One study also suggests a possible in-planta dynamic equilibrium where this compound may be converted to α-hederin.
Data on this compound Stability and Solubility
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~70 mg/mL (57.31 mM) | [4][5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
| Water | Sparingly soluble | [1] |
Stability of this compound in Solution
| Condition | Stability | Reference |
| Standard solution for HPLC/UPLC/HPTLC | Stable for up to 24 hours | [1] |
| Hydrolytic Stability | Stable for over 6 months | [2] |
| Stock Solution in Solvent (-80°C) | Up to 1 year | |
| Stock Solution in Solvent (-20°C) | Up to 1 month |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent and condition.
1. Objective: To determine the stability of this compound in a selected solvent system over a defined period under specific temperature and pH conditions.
2. Materials:
- This compound standard
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Buffers of desired pH
- HPLC system with a C18 column and UV detector
3. Procedure:
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
References
Preventing hydrolysis of Hederacoside C during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Hederacoside C during extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during extraction?
This compound is a bidesmosidic triterpenoid saponin, which is a primary active compound in extracts of Hedera helix (common ivy). It consists of a hederagenin aglycone with two sugar chains attached at positions C-3 (an ether linkage) and C-28 (an ester linkage). The ester bond at C-28 is particularly susceptible to hydrolysis, which can be triggered by acids, bases, enzymes, and high temperatures during the extraction process.
Hydrolysis of this compound leads to the formation of α-hederin (a monodesmosidic saponin) by cleavage of the sugar moiety at C-28, and further hydrolysis can yield the aglycone hederagenin. This degradation is a concern for several reasons:
-
Altered Bioactivity: The biological activity of α-hederin and hederagenin can differ significantly from that of this compound. In some cases, the hydrolysis products may exhibit increased cytotoxicity.
-
Inaccurate Quantification: Degradation of the target analyte leads to an underestimation of its content in the raw material.
-
Inconsistent Product Quality: For pharmaceutical applications, maintaining the integrity of the active pharmaceutical ingredient (API) is crucial for ensuring consistent product quality and therapeutic efficacy.
Q2: What are the main factors that promote the hydrolysis of this compound during extraction?
The primary factors contributing to the hydrolysis of this compound during extraction are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage at C-28. While some studies indicate this compound is stable in a broad pH range (2-10) in pure aqueous solutions, the complex matrix of a plant extract and elevated temperatures can accelerate degradation.
-
Temperature: High extraction temperatures can significantly increase the rate of hydrolysis.
-
Endogenous Enzymes: The plant material itself contains glycosidase enzymes that can be released upon cell lysis during extraction and can enzymatically cleave the sugar moieties from the saponin.
-
Extraction Time: Prolonged extraction times expose this compound to potentially harsh conditions for longer, increasing the likelihood of degradation.
Q3: What are the degradation products of this compound?
The primary degradation products of this compound are formed through the sequential loss of its sugar moieties.
-
This compound → α-Hederin + Sugars: The initial and most common hydrolysis step is the cleavage of the glucose and rhamnose units from the C-28 position.
-
α-Hederin → Hederagenin + Sugars: Further hydrolysis of α-hederin at the C-3 position results in the aglycone, hederagenin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and high levels of α-hederin in the extract. | Hydrolysis due to inappropriate pH. | Maintain the extraction solvent at a neutral or slightly acidic pH (around 6-7). Avoid strongly acidic or alkaline conditions. Buffer the extraction solvent if necessary. |
| High extraction temperature. | Use lower extraction temperatures. For techniques like maceration, conduct the extraction at room temperature. For heat-assisted methods, aim for temperatures below 60°C. | |
| Enzymatic degradation. | Deactivate endogenous enzymes before or at the beginning of the extraction. This can be achieved by briefly boiling the plant material in the extraction solvent (blanching) or by using solvents that inhibit enzymatic activity (e.g., high-proof ethanol). | |
| Prolonged extraction time. | Optimize the extraction time to maximize this compound yield while minimizing degradation. Shorter extraction times are generally preferable. | |
| Inconsistent this compound content between batches. | Variability in raw material. | Ensure consistent quality and handling of the plant material. Proper drying and storage are crucial to minimize enzymatic activity before extraction. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including solvent composition, temperature, pH, and time, for each batch. | |
| Presence of hederagenin in the extract. | Harsh extraction conditions. | This indicates significant degradation. Re-evaluate the entire extraction protocol. Drastically reduce temperature and extraction time, and ensure the pH is well-controlled. Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control. |
Data Presentation
Table 1: Influence of Extraction Temperature on Saponin Yield and Potential for this compound Degradation
| Temperature | Relative Saponin Yield | Potential for this compound Hydrolysis | Recommendation |
| Room Temperature (~25°C) | Moderate | Low | Suitable for maceration to minimize degradation, but may require longer extraction times. |
| 40-50°C | High | Moderate | Optimal range for many extraction techniques to balance yield and stability.[1] |
| 60-70°C | High | High | Increased risk of thermal degradation; use with caution and for shorter durations. |
| > 80°C | High | Very High | Not recommended for preserving this compound integrity due to significant risk of hydrolysis. |
Table 2: Comparison of Different Solvents for this compound Extraction
| Solvent System | Extraction Efficiency for Saponins | Potential for Enzymatic Activity | Recommendation |
| Water | Good (for polar saponins) | High | Not ideal as a standalone solvent due to high water activity promoting enzymatic degradation. |
| Methanol | High | Moderate | Effective for extraction, but its toxicity is a concern for pharmaceutical applications. |
| Ethanol | High | Moderate | A preferred "green" solvent. Higher ethanol concentrations can help to inhibit enzymatic activity. |
| 70-80% Ethanol in Water | Very High | Low to Moderate | Often considered the optimal solvent system, balancing high extraction efficiency with reduced enzymatic activity.[1] |
| Acetone | Moderate | Low | Can be used, but may be less efficient for highly polar saponins. |
Experimental Protocols
Protocol 1: Recommended Solvent Extraction with Enzyme Deactivation
-
Material Preparation: Grind the dried and powdered leaves of Hedera helix to a uniform particle size.
-
Enzyme Deactivation (Blanching): Briefly immerse the powdered plant material in boiling 80% ethanol for 1-2 minutes. This rapid heating helps to denature endogenous glycosidase enzymes.
-
Extraction:
-
Cool the mixture to the desired extraction temperature (e.g., 50°C).
-
Perform the extraction using a suitable method (e.g., stirring for 1-2 hours). Maintain a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
-
Filtration and Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Analysis: Analyze the extract for this compound and its degradation products using a validated HPLC method.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Place 10 g of powdered Hedera helix leaves into an extraction vessel.
-
Solvent Addition: Add 200 mL of 80% ethanol to the vessel.
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath.
-
Sonikate for 20-30 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the extract.
-
Concentrate the filtrate under vacuum at a temperature below 50°C.
-
-
Analysis: Quantify the this compound content in the final extract via HPLC.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for this compound extraction.
References
Technical Support Center: Maximizing Hederacoside C Yield
Welcome to the technical support center for the extraction and purification of Hederacoside C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the most critical factors in the extraction process?
A1: Low yield is a common issue. Several factors can be the cause. The most critical are the choice of solvent, extraction temperature, and the duration of the process. For instance, an optimized method using a 40% ethanol solution with a 30-minute soaking time, followed by a 45-minute extraction at 72°C, has been shown to significantly enhance the yield of this compound.[1] Conventional methods like maceration or Soxhlet extraction can also be effective, but may require more optimization.[2][3] Additionally, the geographical source and developmental stage of the plant material can drastically affect the initial concentration of this compound.[1][4]
Q2: What is the most effective and environmentally friendly solvent for extracting this compound?
A2: Aqueous ethanol solutions are highly effective and are considered a more eco-friendly option. A study demonstrated that a 40% ethanol solution yielded the highest this compound content (15.26%) in a powder extract.[1] Other solvents like methanol have also been used successfully in methods like maceration.[2] The choice often depends on the subsequent purification steps and the scale of the extraction.
Q3: How can I remove chlorophyll and other pigments that interfere with purification?
A3: Pigment removal is a crucial step for obtaining high-purity this compound. After an initial extraction (e.g., with methanol), the resulting thick residue can be washed repeatedly with a non-polar solvent like petroleum ether to remove chlorophyll and other fatty materials.[2] Another patented method involves dispersing the initial extract in water and then performing a liquid-liquid extraction with an organic solvent to separate the saponins from impurities.[5]
Q4: I am struggling to separate this compound from other closely related saponins like α-hederin. What purification strategies are recommended?
A4: Co-elution of saponins is a significant challenge. Column chromatography is a standard and effective method for fractionation.[2][6] For higher resolution, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.[2] One study detailed the successful use of column chromatography followed by preparative TLC to isolate pure this compound.[2] It's also important to prevent the enzymatic conversion of this compound to α-hederin during processing. A steaming step (1-30 seconds) applied to the crushed ivy leaves before extraction can inactivate the enzymes responsible for this conversion, thereby preserving the this compound content.[7]
Q5: this compound has poor UV absorbance. How can I accurately quantify it?
A5: The lack of a strong chromophore makes UV detection challenging, especially in complex mixtures.[8][9] Quantification is typically performed at low wavelengths, around 205-210 nm, to increase sensitivity.[10] High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a common and validated method.[8][10] For complex matrices like syrups, a Solid-Phase Extraction (SPE) step may be necessary to clean up the sample before HPLC analysis.[11]
Q6: Can the this compound content in the plant material be increased before extraction begins?
A6: Yes, pre-harvest treatment can influence the biosynthesis of saponins. Research has shown that treating Hedera helix with 100 μM Abscisic Acid (ABA) can promote the accumulation of triterpenoid saponins. The this compound content, in particular, was observed to peak 6 hours after ABA treatment.[12] This suggests that applying specific plant stressors or hormones could be a viable strategy to enhance the starting material's quality.
Quantitative Data on Extraction Methods
The following table summarizes the yield of this compound using different extraction parameters.
| Extraction Method | Solvent | Temperature | Time | This compound Content in Final Extract | Overall Yield | Reference |
| Optimized Sustainable Extraction | 40% Ethanol | 72 °C | 45 min (plus 30 min soak) | 15.26% | 20.52% | [1] |
| Conventional Technique | Not Specified | Not Specified | Not Specified | 8.68% | Not Specified | [1] |
| Soxhlet Extraction | 99.8% Ethanol | Not Specified | 15 hours | Not Quantified | Not Quantified | [2] |
| Maceration | 99.8% Methanol | Room Temperature | 7 days | Not Quantified | Not Quantified | [2] |
| Microwave Assisted Extraction (MAE) | 80% Ethanol | 50 °C | 10 min | Not Quantified (Highest Saponin Efficiency) | 58% | [3] |
| Ultrasound Assisted Extraction (UAE) | 80% Ethanol | 50 °C | 10 min | Not Quantified | Not Specified | [3] |
Key Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Hedera helix Leaves
This protocol is based on the high-yield method described in the literature.[1]
-
Preparation of Plant Material: Dry the leaves of Hedera helix and grind them into a fine powder.
-
Soaking: Submerge the powdered leaves in a 40% (v/v) ethanol-water solution. Allow the material to soak for 30 minutes at room temperature.
-
Extraction: Heat the mixture to 72°C and maintain this temperature for 45 minutes with continuous stirring.
-
Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant material.
-
Concentration: Concentrate the liquid extract under reduced pressure using a rotary evaporator to remove the ethanol and water, resulting in a crude extract powder.
-
Analysis: Quantify the this compound content in the resulting powder using a validated HPLC method.
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a general guideline for purifying the crude extract.[2]
-
Preparation of Crude Extract: Obtain a crude saponin extract using a suitable method (e.g., maceration with methanol followed by washing with petroleum ether to remove pigments).
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using an appropriate solvent system as the mobile phase.
-
Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions. The polarity of the solvent system can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Analyze each collected fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a reference standard for comparison.
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: General workflow for this compound extraction and purification.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MAPK and NF-κB signaling pathways.
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103588832A - Method for separating this compound and aglycone from hedera helix leaf - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. JP4773963B2 - Method for producing ivy leaf extract having storage stability and extract produced based on the method - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. A Validated RP HPLC-PAD Method for the Determination of this compound in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Hederacoside C and α-Hederin
For Researchers, Scientists, and Drug Development Professionals
Hederacoside C and α-hederin, two prominent triterpenoid saponins isolated from Hedera helix (common ivy), are recognized for their diverse pharmacological activities. While both compounds are often present in ivy leaf extracts used for respiratory and inflammatory conditions, their individual contributions and comparative potency in modulating inflammatory responses are of significant interest to the scientific community. This guide provides an objective comparison of the anti-inflammatory activities of this compound and α-hederin, supported by available experimental data.
Quantitative Data Comparison
Direct quantitative comparisons of the anti-inflammatory activities of this compound and α-hederin are limited in the existing literature. However, data from individual and a few comparative studies provide insights into their relative potencies. The following table summarizes the available quantitative and qualitative data on their effects on various inflammatory parameters.
| Parameter | This compound | α-Hederin | Experimental Model | Source |
| In Vivo Anti-inflammatory Activity | ||||
| Carrageenan-Induced Paw Edema (1st Phase) | Ineffective | Ineffective | Rat | [1][2] |
| Carrageenan-Induced Paw Edema (2nd Phase) | Effective | Ineffective | Rat | [1][2] |
| In Vitro Anti-inflammatory Activity | ||||
| Inhibition of Albumin Denaturation | Data not available for isolated compound. (Leaf extract IC50: 75.26±3.87 µg/ml) | Data not available for isolated compound. (Leaf extract IC50: 75.26±3.87 µg/ml) | Bovine Serum Albumin | [3][4] |
| Effects on Pro-inflammatory Cytokines | ||||
| TNF-α | ↓ (downregulated gene expression) | ↓ (downregulated mRNA levels) | S. aureus-stimulated RAW 264.7 cells; Murine macrophage (RAW 264.7) and hepatoma (Hepa-1c1c7) cell lines | [5][6] |
| IL-6 | ↓ (downregulated gene expression) | ↓ (downregulated mRNA levels) | S. aureus-stimulated RAW 264.7 cells; Murine macrophage (RAW 264.7) and hepatoma (Hepa-1c1c7) cell lines | [5][6] |
| IL-1β | ↓ (downregulated gene expression) | Data not available | S. aureus-stimulated RAW 264.7 cells | [5] |
| Effects on Inflammatory Enzymes | ||||
| iNOS | Data not available | ↑ (upregulated gene expression) | Mouse macrophages | [7] |
| COX-2 | Data not available | Data not available | ||
| Effects on Signaling Pathways | ||||
| NF-κB Pathway | Inhibits activation | Inhibits activation | Human intestinal epithelial Caco-2 cells; S. aureus-stimulated RAW 264.7 cells | [8][9] |
| MAPK Pathway (p38, ERK, JNK) | Inhibits activation | Data not available | Human intestinal epithelial Caco-2 cells; S. aureus-stimulated RAW 264.7 cells | [5][8] |
Note: The presented data is a compilation from various studies and may not be directly comparable due to differences in experimental conditions. "↓" indicates a decrease or inhibition, while "↑" indicates an increase or upregulation.
Signaling Pathways
Both this compound and α-hederin appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism of action for both compounds involves the inhibition of the NF-κB pathway. This compound has also been shown to inhibit the MAPK signaling pathway.
Caption: Signaling pathways modulated by this compound and α-Hederin.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and α-hederin.
Carrageenan-Induced Rat Paw Edema
This in vivo model is a widely used and accepted method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Groups: Animals are divided into control, reference (e.g., indomethacin), and test groups (this compound and α-hederin).
-
Administration: Test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 0.02 mg/kg for saponins and 20 mg/kg for indomethacin) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. The first phase of inflammation is typically observed at 1-2 hours, and the second phase at 3-5 hours.[1][2]
In Vitro Inhibition of Albumin Denaturation
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of the test compound (or extract) at various concentrations and 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Control and Reference: A control group (vehicle) and a reference drug (e.g., diclofenac sodium) are run in parallel.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100 The IC50 value, the concentration of the test substance required to inhibit 50% of denaturation, is then determined.[3][4]
Measurement of Pro-inflammatory Cytokines in Cell Culture
This in vitro assay quantifies the effect of the test compounds on the production of key inflammatory mediators.
-
Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used.
-
Cell Culture and Treatment: Cells are cultured in an appropriate medium and then pre-treated with various concentrations of this compound or α-hederin for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or heat-killed bacteria (e.g., Staphylococcus aureus) and incubating for a further period (e.g., 24 hours).
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined from a standard curve. The percentage inhibition of cytokine production by the test compound is calculated relative to the stimulated, untreated control.
Experimental Workflow
The following flowchart illustrates a typical experimental workflow for the comparative evaluation of the anti-inflammatory activity of this compound and α-hederin.
Caption: A typical workflow for comparing anti-inflammatory compounds.
Conclusion
Based on the currently available data, both this compound and α-hederin demonstrate anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This compound also shows inhibitory effects on the MAPK pathway. In a direct in vivo comparison using the carrageenan-induced paw edema model, this compound was found to be effective in the later phase of inflammation, while α-hederin was ineffective. However, in vitro studies suggest that α-hederin can downregulate the expression of key pro-inflammatory cytokines.
A notable discrepancy exists regarding the effect of α-hederin on iNOS, with one study reporting an upregulation, which warrants further investigation to clarify its role in different inflammatory contexts.
References
- 1. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Anti-inflammatory, Antioxidant, and Wound-healing Properties of the Methanolic Extracts from Hedera helix Fruits and Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of inducible nitric oxide synthase by alpha-hederin in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Hederacoside C and Hederagenin
An Objective Guide for Researchers in Drug Discovery and Development
Introduction
Hederacoside C and its aglycone, hederagenin, are both pentacyclic triterpenoid saponins predominantly isolated from plants such as common ivy (Hedera helix). While structurally related, their biological activities and pharmacological profiles exhibit key differences primarily attributed to the glycosidic moieties present on this compound. Hederagenin itself is the active form, and this compound often functions as a prodrug, which is metabolized in the body to release hederagenin through the hydrolysis of its sugar chains.[1][2] This guide provides a detailed comparison of their anti-inflammatory and anti-cancer effects, supported by experimental data and methodologies, to assist researchers in evaluating their therapeutic potential.
Chemical Structures and Relationship
This compound is a glycoside of hederagenin, meaning it is the same core molecule with sugar chains attached.[3] In biological systems, particularly after oral administration, this compound undergoes stepwise hydrolysis, where the sugar moieties are cleaved off, to yield the biologically active aglycone, hederagenin.[2] This metabolic conversion is a critical factor in their comparative pharmacology.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound and hederagenin. Direct comparative studies are limited, and much of the activity of this compound is attributed to its conversion to hederagenin.
Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity
| Compound | Assay | Target/Model | IC50 / Effect | Reference |
| This compound | Enzyme Inhibition | Porcine Pancreatic Elastase | 40.6 µM | [4] |
| Enzyme Inhibition | Hyaluronidase | 280.4 µM | [4] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 31.3 µM | [5] | |
| In vivo Inflammation | Carrageenan-induced paw edema in rats | 37% reduction at 0.02 mg/kg | [5] | |
| Protein Denaturation | Inhibition of albumin denaturation | 75.26 ± 3.87 µg/ml | [6] | |
| Hederagenin | In vivo Inflammation | Croton oil-induced mouse ear edema | 42% inhibition at 100 mg/kg | |
| In vivo Inflammation | Arachidonic acid-induced mouse ear edema | 23% inhibition at 100 mg/kg |
Table 2: Anti-Cancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MG63 | Osteosarcoma | Dose-dependent inhibition (1-100 µM) | [7] |
| U2OS | Osteosarcoma | Dose-dependent inhibition (1-100 µM) | [7] | |
| Hederagenin | LoVo | Colon Cancer | 1.39 µM (24h), 1.17 µM (48h) | |
| A549 | Non-small Cell Lung Cancer | 26.3 µM | [1] | |
| BT20 | Breast Carcinoma | 11.8 µM | [1] | |
| SMM-7721, Bel-7402 | Liver Cancer | < 21.16 µM | ||
| PC-3M | Prostate Cancer | < 21.16 µM | ||
| HCT-8 | Colon Cancer | < 21.16 µM | ||
| CaEs-17 | Esophageal Cancer | < 21.16 µM | ||
| U251 | Glioblastoma | < 21.16 µM | ||
| BGC-823, SGC-7901 | Gastric Cancer | < 21.16 µM | ||
| P-388, L-1210, U-937, HL-60, SNU-5, HepG2 | Various Cancers | 8.9 - 61.0 µM |
Signaling Pathways and Mechanisms of Action
Both this compound and hederagenin exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory Signaling
This compound has been shown to inhibit the activation of the MAPK (p38, ERK, JNK) and NF-κB pathways.[8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[5][8] Hederagenin similarly inhibits the expression of iNOS and COX-2, key enzymes in the inflammatory cascade, through the suppression of NF-κB.
Figure 1: Anti-inflammatory signaling pathways inhibited by this compound and Hederagenin.
Anti-Cancer Signaling
In cancer cells, both compounds have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This compound has also been found to decrease the phosphorylation of STAT3, a key transcription factor in cancer cell proliferation and survival.[7]
Figure 2: Pro-apoptotic signaling pathways activated by this compound and Hederagenin.
Detailed Experimental Protocols
The following are summaries of standard protocols for key assays used to evaluate the anti-inflammatory and anti-cancer effects of this compound and hederagenin.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., MG63, U2OS, or other cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound or hederagenin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Figure 3: Experimental workflow for the MTT assay.
Western Blot for Signaling Pathway Analysis (MAPK/NF-κB)
This technique is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., p-p38, p-p65).
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound or hederagenin.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p38, total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
-
Conclusion
The primary distinction between this compound and hederagenin lies in their structure and metabolic fate. This compound, a glycoside, serves as a prodrug that is converted to the active aglycone, hederagenin. This conversion is essential for its biological activity. Experimental data demonstrates that hederagenin is a potent anti-cancer and anti-inflammatory agent, with documented IC50 values against a range of cancer cell lines and proven efficacy in animal models of inflammation. While quantitative data for this compound is less abundant, its effects are largely attributed to the in vivo release of hederagenin. Both compounds modulate critical signaling pathways, including NF-κB, MAPK, and STAT3, to exert their therapeutic effects. For researchers, the choice between these compounds may depend on the desired pharmacokinetic profile, with this compound potentially offering a more sustained release of the active hederagenin in vivo. Further direct comparative studies are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revelation of the metabolic pathway of this compound using an innovative data analysis strategy for dynamic multiclass biotransformation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hederagenin - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:14216-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS 14216-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Anti-inflammatory, Antioxidant, and Wound-healing Properties of the Methanolic Extracts from Hedera helix Fruits and Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Hederacoside C and Synthetic Anti-inflammatory Drugs: Efficacy and Mechanisms
In the field of pharmacology, the quest for effective and safe anti-inflammatory agents is perpetual. This guide provides a detailed comparison between Hederacoside C, a natural triterpenoid saponin derived from Hedera helix (common ivy), and two classes of widely used synthetic anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by Indomethacin, and corticosteroids, represented by Dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms of action, efficacy, and the experimental data supporting these findings.
Mechanisms of Anti-inflammatory Action
The therapeutic effects of anti-inflammatory drugs are dictated by their specific interactions with cellular signaling pathways. This compound and synthetic drugs exhibit fundamentally different mechanisms.
This compound: This natural compound exerts its anti-inflammatory effects by modulating upstream signaling cascades.[1][2] It has been shown to inhibit the activation of key pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), which are central to the inflammatory response.[1][3] Studies indicate that this compound can suppress the expression of Toll-like Receptors (TLR2 & TLR4) and the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[3][4] This upstream inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), while concurrently upregulating the anti-inflammatory cytokine IL-10.[3]
Synthetic Anti-inflammatory Drugs:
-
Indomethacin (NSAID): As a non-steroidal anti-inflammatory drug, Indomethacin's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6][8] By blocking prostaglandin synthesis, Indomethacin effectively reduces inflammation.[5][6] Some evidence also suggests it can inhibit the motility of polymorphonuclear leukocytes.[5][9]
-
Dexamethasone (Corticosteroid): Dexamethasone, a potent synthetic glucocorticoid, operates through a more complex genomic and non-genomic mechanism.[10] It binds to cytosolic glucocorticoid receptors (GR), and the resulting complex translocates to the nucleus.[10][11] Inside the nucleus, it upregulates the expression of anti-inflammatory proteins, such as Annexin-1 (which inhibits phospholipase A2, a precursor to prostaglandins and leukotrienes), and suppresses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[10][12] This results in a broad suppression of the immune response, including reduced production of cytokines like IL-1, IL-6, and TNF-α, and decreased migration of inflammatory cells.[10][13]
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from various studies, illustrating the effects of this compound and synthetic drugs on key inflammatory markers. It is important to note that experimental conditions may vary between studies.
Table 1: Effect on Pro-inflammatory Cytokine Expression
| Compound | Model System | Target Cytokine | Dosage/Concentration | Observed Effect | Reference |
| This compound | S. aureus-stimulated RAW 264.7 cells & mice | IL-6, IL-1β, TNF-α | 5, 10, 50 µg/mL (in vitro); 5, 10, 50 mg/kg (in vivo) | Dose-dependent downregulation of mRNA expression.[1][3] | [3] |
| This compound | TNBS-induced colitis in mice | IL-6, IL-1β, TNF-α | 0.625, 1.25, 2.5 mg/kg | Dose-dependent decrease in cytokine levels.[1] | [1] |
| Dexamethasone | General Mechanism | IL-1, IL-6, TNF-α | N/A (General Action) | Downregulates pro-inflammatory cytokines.[10] | [10] |
| Indomethacin | General Mechanism | Prostaglandins | N/A (General Action) | Inhibits synthesis, indirectly affecting cytokine-mediated inflammation.[5][6] | [5][6] |
Table 2: Effect on Key Signaling Pathways
| Compound | Model System | Target Pathway/Protein | Dosage/Concentration | Observed Effect | Reference |
| This compound | EGF-stimulated NCI-H292 cells | p-EGFR, p-MEK1/2, p-ERK1/2, p-p38 | 10, 50, 100 µM | Inhibition of phosphorylation.[4][14] | [4][14] |
| This compound | Caco-2 cells | p-p65, p-JNK, p-ERK, p-p38 | 0.1, 1, 10 µM | Reduced expression of phosphorylated proteins.[1] | [1] |
| This compound | S. aureus-stimulated RAW 264.7 cells & mice | p-p38, p-ERK, p-JNK, p-p65, p-IκB-α | 5, 10, 50 µg/mL (in vitro); 5, 10, 50 mg/kg (in vivo) | Attenuated protein expression levels.[3] | [3] |
| Dexamethasone | General Mechanism | NF-κB, MAPK, JNK | N/A (General Action) | Interferes with key signaling pathways to reduce immune cell activation.[10] | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the molecular pathways and a typical experimental workflow for studying these compounds.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Mechanism of action for Indomethacin (NSAID).
Caption: Genomic mechanism of Dexamethasone (Corticosteroid).
Caption: General experimental workflow for in vitro analysis.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for evaluating anti-inflammatory compounds.
A. Cell Culture and Treatment
-
Cell Lines: Human pulmonary mucoepidermoid (NCI-H292), murine macrophage (RAW 264.7), or human intestinal epithelial (Caco-2) cells are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol: Cells are seeded in plates and grown to ~80% confluency. The medium is then replaced with serum-free medium for a period of starvation (e.g., 24 hours). Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 30 minutes to 2 hours) before being stimulated with an inflammatory agent (e.g., 25 nM EGF, 1 µg/mL LPS, or S. aureus) for a designated time (e.g., 15 minutes for phosphorylation studies, 24 hours for cytokine expression).
B. Western Blot Analysis for Protein Phosphorylation
-
Objective: To measure the levels of phosphorylated (activated) proteins in signaling cascades like MAPK and NF-κB.
-
Protocol:
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-p38, anti-phospho-p65). A separate blot is run for total protein levels to serve as a loading control.
-
Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
-
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To quantify the mRNA levels of inflammatory cytokines.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH). SYBR Green is commonly used for detection.
-
Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.
-
Conclusion
This compound and synthetic anti-inflammatory drugs operate via distinct mechanisms to achieve their therapeutic effects.
-
This compound acts as a broad-spectrum, upstream modulator of inflammation, targeting multiple signaling pathways like NF-κB and MAPK. This multi-target approach may offer a comprehensive anti-inflammatory effect.
-
Indomethacin , a representative NSAID, has a more targeted action, primarily inhibiting the COX enzymes to block the production of prostaglandins downstream in the inflammatory cascade.
-
Dexamethasone , a corticosteroid, provides potent and broad anti-inflammatory and immunosuppressive effects by altering gene expression at the nuclear level, impacting nearly all aspects of the inflammatory response.
While synthetic drugs are potent and well-characterized, this compound presents a compelling natural alternative that influences the inflammatory response at a more foundational, upstream level. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety profiles for specific inflammatory conditions. This guide provides the foundational data and methodologies for professionals engaged in such research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hederacoside-C protects against AGEs-induced ECM degradation in mice chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Hederacoside C and Dexamethasone in Inflammatory Regulation
This guide provides a comprehensive, data-driven comparison of Hederacoside C, a natural saponin, and dexamethasone, a synthetic corticosteroid. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their respective anti-inflammatory mechanisms, efficacy, and supporting experimental data.
Introduction
This compound is a triterpenoid saponin and a primary active component isolated from the leaves of Hedera helix (common ivy).[1][2][3][4] Traditionally used in remedies for respiratory ailments, recent research has focused on its anti-inflammatory properties.[3][5]
Dexamethasone is a potent synthetic glucocorticoid developed in 1957.[6] It is widely used in clinical practice to treat a broad spectrum of inflammatory and autoimmune conditions, including rheumatic disorders, severe allergies, and more recently, severe respiratory symptoms associated with COVID-19.[6][7] Its mechanism of action is well-characterized and involves the modulation of gene expression through the glucocorticoid receptor.[8][9]
Mechanism of Action: A Comparative Overview
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. However, their upstream molecular interactions differ significantly.
This compound primarily acts by inhibiting the activation of upstream signaling components. In models of inflammation induced by pathogens like Staphylococcus aureus, this compound has been shown to suppress the expression of Toll-like Receptors (TLR2 and TLR4).[2][3] This leads to a downstream reduction in the phosphorylation and activation of MAPK proteins (p38, ERK, JNK) and the NF-κB pathway, specifically by inhibiting the phosphorylation of p65 and its inhibitor, IκB-α.[1][2]
Dexamethasone operates through a receptor-mediated mechanism. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus.[8][9] In the nucleus, the GR complex modulates gene expression in two main ways:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), preventing the transcription of genes for cytokines, chemokines, and adhesion molecules.[8][10]
-
Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins. A key example is the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK, thereby suppressing the inflammatory cascade.[11][12][13] Dexamethasone can also upregulate the synthesis of IκB-α, the inhibitor of NF-κB, further sequestering it in the cytoplasm.[14][15]
Table 1: Comparison of Molecular Mechanisms
| Feature | This compound | Dexamethasone |
| Primary Target | Toll-like Receptors (TLR2/TLR4), upstream MAPK/NF-κB pathway components[1][2][3] | Cytosolic Glucocorticoid Receptor (GR)[6][8][9] |
| NF-κB Pathway | Inhibits phosphorylation of p65 and IκB-α[1][2] | Inhibits NF-κB DNA binding and upregulates IκB-α synthesis[8][14][16] |
| MAPK Pathway | Inhibits phosphorylation of p38, ERK, and JNK[1][2] | Induces MAPK Phosphatase-1 (MKP-1), leading to dephosphorylation of p38 and JNK[11][12] |
| Gene Regulation | Downregulates pro-inflammatory gene expression (e.g., TNF-α, IL-6)[2] | Downregulates pro-inflammatory genes and upregulates anti-inflammatory genes (e.g., MKP-1, Annexin A1)[8][10] |
digraph "Hederacoside_C_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, color="#202124"];
// Nodes
Stimulus [label="Inflammatory Stimulus\n(e.g., S. aureus)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TLR [label="TLR2 / TLR4", fillcolor="#FBBC05", fontcolor="#202124"];
HDC [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_Pathway [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NFkB_Pathway [label="NF-κB Pathway\n(p65, IκBα)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", fillcolor="#FFFFFF", fontcolor="#202124"];
Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Stimulus -> TLR [label="Activates"];
TLR -> MAPK_Pathway [label="Activates"];
TLR -> NFkB_Pathway [label="Activates"];
MAPK_Pathway -> Nucleus;
NFkB_Pathway -> Nucleus;
Nucleus -> Cytokines [label="Upregulates\nTranscription"];
HDC -> TLR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=T];
HDC -> MAPK_Pathway [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=T];
HDC -> NFkB_Pathway [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=T];
}
Caption: Dexamethasone acts via the Glucocorticoid Receptor to suppress NF-κB and induce anti-inflammatory proteins.
Quantitative Data from In Vitro & In Vivo Studies
The following tables summarize quantitative data from studies evaluating the anti-inflammatory effects of this compound and dexamethasone.
Table 2: In Vitro Anti-inflammatory Effects
Parameter Model System Treatment & Concentration Result Reference This compound Cytokine Expression (IL-1β, IL-6, TNF-α) S. aureus-stimulated RAW 264.7 cells HDC (5, 10, 50 µg/mL) Dose-dependent reduction in cytokine gene and protein expression.[1] [1] MAPK/NF-κB Phosphorylation S. aureus-stimulated RAW 264.7 cells HDC (5, 10, 50 µg/mL) Significantly suppressed phosphorylation of p38, ERK, JNK, p65, and IκBα.[3] [3] MUC5AC Mucin Expression EGF-stimulated NCI-H292 cells HDC (varying conc.) Inhibited MUC5AC mRNA expression by suppressing phosphorylation of EGFR, MEK1/2, ERK1/2, and p38.[17][18] [17][18] Dexamethasone Cytokine Production (TNF-α, IL-6) LPS-stimulated primary macrophages Dexamethasone (dose-dependent) Dose-dependent inhibition of TNF-α and IL-6 production.[12] [12] MAPK Phosphorylation LPS-stimulated primary macrophages Dexamethasone (100 nM) Delayed initial activation and accelerated deactivation of p38, ERK, and JNK.[12] [12] iNOS Gene Expression Cytokine-stimulated rat hepatocytes Dexamethasone Markedly repressed iNOS mRNA and protein expression by inhibiting NF-κB activation.[14] [14] p38 MAPK Activity UV-stimulated HeLa cells Dexamethasone (IC50 between 1-10 nM) Inhibited p38 enzyme activity in an RU486-sensitive manner.[11] [11]
Table 3: In Vivo Anti-inflammatory Effects
Parameter Animal Model Treatment & Dosage Result Reference This compound Inflammatory Markers (MPO, WCC, Lung Edema) S. aureus-induced acute lung inflammation in mice HDC (5, 10, 50 mg/kg, i.p.) Significantly reduced pulmonary edema, white blood cell count, and myeloperoxidase (MPO) activity.[2] [2] Inflammatory Cytokines S. aureus-induced acute lung inflammation in mice HDC (5, 10, 50 mg/kg, i.p.) Downregulated gene expression of IL-6, IL-1β, TNF-α; upregulated IL-10.[2] [2] Mammary Gland Inflammation (MPO, Cytokines) S. aureus-induced mastitis in mice HDC Defended mammary glands from tissue destruction, reduced MPO activity, and inhibited IL-6, IL-1β, and TNF-α expression.[3] [3] Dexamethasone Basement Membrane Thickness Ovalbumin-induced chronic asthma model in mice Dexamethasone Reduced basement membrane thickness and other histopathological parameters.[19] [19] Cytokine Production (TNF-α) Endotoxemia in mice Dexamethasone Potent inhibitory effect on TNF-α production.[12] [12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols from key studies cited.
Protocol 1: In Vitro Anti-inflammatory Assay (this compound)
-
Objective: To investigate the effect of this compound on inflammatory responses in macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulus: Heat-inactivated Staphylococcus aureus (S. aureus).
-
Methodology:
-
RAW 264.7 cells are cultured to 80% confluency in DMEM supplemented with 10% FBS.
-
Cells are pre-treated with this compound (5, 10, 50 µg/mL) for 1 hour.
-
Following pre-treatment, cells are stimulated with S. aureus for a specified duration (e.g., 24 hours).
-
Cytokine Analysis: Supernatants are collected to measure protein levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits. Cell lysates are used for qRT-PCR to measure mRNA expression levels.
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) using specific antibodies.[3]
Protocol 2: In Vivo Acute Lung Inflammation Model (this compound)
-
Objective: To evaluate the therapeutic potential of this compound in an animal model of acute lung inflammation.
-
Animal Model: Male BALB/c mice.
-
Induction of Inflammation: Mice are intranasally instilled with a suspension of S. aureus to induce acute lung injury.
-
Methodology:
-
One hour after bacterial instillation, mice are treated with this compound (5, 10, 50 mg/kg) via intraperitoneal (i.p.) injection. The dose is repeated every 8 hours for a total of three doses.
-
At 24 hours post-infection, mice are euthanized.
-
Assessment of Lung Edema: The wet-to-dry weight ratio of the lungs is calculated.
-
Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected to count total white blood cells (WBC).
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine & Protein Analysis: Lung tissues are processed for qRT-PCR (to measure cytokine mRNA) and Western Blot/ELISA (to measure protein expression and phosphorylation of MAPK/NF-κB pathway components).[2]
Protocol 3: In Vitro MAPK Inhibition Assay (Dexamethasone)
-
Objective: To determine the effect of dexamethasone on MAPK activation in response to an inflammatory stimulus.
-
Cell Line: HeLa cells or primary macrophages.
-
Stimulus: Lipopolysaccharide (LPS) or UV radiation.
-
Methodology:
-
Cells are pre-treated with dexamethasone (e.g., 100 nM) for varying durations (e.g., 2 to 24 hours).
-
Cells are then stimulated with LPS (e.g., 100 ng/mL) for short time points (e.g., 0, 15, 30, 60 minutes).
-
Western Blot Analysis: Cell lysates are collected at each time point and subjected to Western blotting to detect the phosphorylated (active) forms of p38, JNK, and ERK.
-
MKP-1 Expression: Parallel blots are run to measure the protein levels of MKP-1 to correlate its induction with the dephosphorylation of MAPKs.[11][12]
Caption: A generalized workflow for comparing this compound and dexamethasone in vitro and in vivo.
Summary and Conclusion
This compound and dexamethasone are both effective inhibitors of inflammatory pathways, but they achieve this through distinct mechanisms.
-
This compound acts as a direct inhibitor of upstream inflammatory signaling, targeting TLRs and preventing the phosphorylation cascade of the MAPK and NF-κB pathways. Its action can be characterized as a direct "off-switch" for specific signaling modules.
-
Dexamethasone functions as a broad modulator of gene expression. It does not directly inhibit kinases but rather changes the cellular landscape by upregulating potent anti-inflammatory proteins like MKP-1 and IκB-α while simultaneously repressing the activity of pro-inflammatory transcription factors. This results in a more widespread and potent, but also potentially less specific, anti-inflammatory and immunosuppressive effect.
For researchers, this compound represents a promising natural compound with a more targeted mechanism that could offer a favorable safety profile for specific inflammatory conditions. Dexamethasone remains a gold-standard anti-inflammatory agent with a powerful, broad-acting mechanism, the study of which continues to provide fundamental insights into the regulation of inflammation. Further head-to-head studies are warranted to directly compare their efficacy and safety in clinically relevant models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. esmed.org [esmed.org]
- 11. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of MAP Kinase Phosphatase-1 in the Protective Mechanism of Dexamethasone against Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 15. estudogeral.uc.pt [estudogeral.uc.pt]
- 16. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hederacoside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Hederacoside C, a key bioactive saponin in Hedera helix (ivy) leaf extracts. The objective is to offer a detailed overview of various chromatographic techniques to aid in the selection of the most suitable method for routine quality control, stability studies, and research purposes. The information presented is collated from peer-reviewed scientific literature.
Comparative Analysis of this compound Quantification Methods
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods validated for the analysis of this compound.
Table 1: Comparison of Linearity and Detection/Quantification Limits
| Method | Linearity Range (mg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/mL) | Limit of Quantitation (LOQ) (mg/mL) |
| HPLC | 0.03 - 0.15[1][2] | > 0.999[1][2] | 0.011[1][2] | 0.032[1][2] |
| UPLC | Not explicitly stated in mg/mL | > 0.999[3] | Not explicitly stated in mg/mL | Not explicitly stated in mg/mL |
| HPTLC | Not explicitly stated in mg/mL | > 0.999[3] | Not explicitly stated in mg/mL | Not explicitly stated in mg/mL |
Note: Some studies provided linearity ranges in µg/mL or as ng on the column, which have been standardized where possible for comparison. Direct comparison of LOD and LOQ is challenging due to variations in reporting units.
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (RSD %) |
| HPLC | 99.69 - 100.90[1][2] | < 2.0[1][2] |
| UPLC | 98.13 - 100.12[3] | < 2.0[3] |
| HPTLC | 98.13 - 100.12[3] | < 2.0[3] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely employed for the routine quality control of this compound in raw materials and finished products.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PAD) or UV detector.[1]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh about 6 mg of this compound analytical standard into a 100 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 15 minutes to dissolve.
-
Cool to room temperature and dilute to volume with water to achieve a concentration of approximately 60 µg/mL.[3]
-
-
Sample Preparation (for Cough Syrup):
-
Accurately weigh a quantity of syrup equivalent to a target concentration of this compound.
-
Dissolve in a suitable solvent, such as the mobile phase, and sonicate.
-
Filter through a 0.45 µm membrane filter before injection.
-
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers a faster and more efficient separation compared to traditional HPLC.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Similar to the HPLC method, with final dilutions made in the mobile phase. Samples should be filtered through a 0.45 µm membrane filter.[3] For complex matrices like syrups, a Solid-Phase Extraction (SPE) step may be necessary to minimize interference from excipients.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for bioanalytical studies.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Sample Preparation (for Rat Plasma):
-
Protein precipitation with 0.1% acetic acid in acetonitrile.[5]
-
Centrifugation to remove precipitated proteins.
-
The supernatant is collected for injection.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC and UPLC analytical methods.
Caption: General workflow for this compound analysis by HPLC.
Caption: General workflow for this compound analysis by UPLC.
References
- 1. A Validated RP HPLC-PAD Method for the Determination of this compound in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 5. An ultra-high-performance liquid chromatography-tandem mass spectrometric method for the determination of this compound, a drug candidate for respiratory disorder, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hederacoside C from Diverse Hedera Species for Therapeutic Applications
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Hederacoside C, a key bioactive saponin found in various Hedera (ivy) species. This document synthesizes quantitative data on this compound content, explores its multifaceted biological activities, and presents detailed experimental protocols to support further research and development.
This compound, a triterpenoid saponin, is a prominent bioactive compound isolated from plants of the Hedera genus. It has garnered significant scientific interest for its wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.[1] This guide offers a comparative perspective on this compound from different Hedera species, focusing on its quantification, biological mechanisms, and the methodologies for its study.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Hedera species and even between different parts of the same plant. The choice of extraction and analytical methodology also plays a crucial role in the accurate quantification of this compound. The following table summarizes the available data on this compound content in various Hedera species.
| Hedera Species | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |
| Hedera helix | Leaves | Maceration with methanol | HPLC | Not explicitly quantified | [2] |
| Hedera helix | Leaves | Soxhlet with ethanol | HPLC | Not explicitly quantified | [2] |
| Hedera helix | Spray-dried leaf extract | Not specified | HPLC-UV | 17.6% of the extract | [3] |
| Hedera nepalensis | Not specified | Not specified | HPLC-UV | 0.40% to 4.01% (of absolute dry mass) | [4] |
| Hedera helix | Leaves | 30% ethanolic percolation | HPLC | 150 mg/g of extract | [5] |
| Hedera helix | Leaves | Ultrasonic bath with 70% ethanol | RP-HPLC | Not explicitly quantified | [5] |
Comparative Biological Activities of this compound
This compound exhibits a remarkable spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways. Its anti-inflammatory and anticancer properties are the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various experimental models. It effectively mediates inflammation by inhibiting the activation of the MAPK/NF-κB signaling pathway and its downstream targets.[6] In studies involving human intestinal epithelial Caco-2 cells and RAW 264.7 macrophages, this compound was shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7] Furthermore, it has been found to alleviate TNBS-induced enteritis and attenuate breast lesions caused by Staphylococcus aureus in animal models by decreasing inflammatory cytokine levels.[6] The anti-inflammatory mechanism also involves the suppression of Toll-like receptor 2 (TLR2) and TLR4 protein expression.[7]
Anticancer Activity
In the realm of oncology, this compound has shown promise as an anticancer agent, particularly in osteosarcoma. It inhibits cell proliferation and induces apoptosis through the intrinsic apoptotic pathway, which involves the cleavage of caspase-9 and caspase-3, and PARP.[8] The pro-apoptotic effects of this compound are associated with the upregulation of p53 and Bax, and the downregulation of Bcl-2.[8] Furthermore, it has been observed to suppress the constitutive phosphorylation of MAPKs (ERK1/2, JNK, and p38 MAPK) and STAT3 in osteosarcoma cells.[8]
Other Biological Activities
Beyond its anti-inflammatory and anticancer effects, this compound has been reported to possess a range of other therapeutic properties:
-
Antiviral Activity: It has shown activity against the influenza virus A2/Japan-305.[1]
-
Spasmolytic Activity: Along with other saponins in ivy leaf, it contributes to antispasmodic effects.[1]
-
Modulation of Mucin Gene Expression: this compound can reduce EGF-induced MUC5AC mucin gene expression by inhibiting the EGFR-MAPK-Sp1 signaling pathway in human airway epithelial cells.[9]
Experimental Protocols
Extraction and Isolation of this compound from Hedera helix Leaves
This protocol describes a general procedure for the extraction and isolation of this compound, which can be adapted for different Hedera species.
Materials:
-
Dried and powdered leaves of Hedera helix
-
Methanol (99.8%) or Ethanol (99.8%)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform:methanol:water mixtures)
-
TLC plates (silica gel GF254)
-
Liebermann-Burchard reagent for detection
Procedure:
-
Extraction:
-
Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., chloroform:methanol:water) to separate different fractions.
-
-
Purification:
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound.
-
Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.[10]
-
-
Identification:
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated RP-HPLC-PAD method for the determination of this compound.[11][12]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array detector (PAD) or UV detector.[11][12]
-
Column: Phenomenex-Gemini C18 column (or equivalent).[11][12]
-
Mobile Phase: A gradient system of Solvent A (water:acetonitrile:orthophosphoric acid) and Solvent B (acetonitrile:orthophosphoric acid).[12]
-
Flow Rate: 1.5 mL/min.[12]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.[13]
-
Sample Preparation:
-
Accurately weigh the plant extract or sample to be analyzed.
-
Dissolve the sample in the mobile phase or a suitable solvent and filter it through a 0.45 µm membrane filter.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
-
Visualizing the Molecular Mechanisms and Experimental Processes
To better understand the biological activity and the analytical workflow of this compound, the following diagrams are provided.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound extraction and analysis.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound derived from various Hedera species. The compiled data on its content and diverse biological activities, particularly its anti-inflammatory and anticancer properties, underscore its importance as a lead compound for drug discovery. The provided experimental protocols offer a solid foundation for researchers to further investigate and harness the pharmacological benefits of this compound. Future research should focus on a more systematic comparison of this compound content across a wider range of Hedera species and delve deeper into its mechanisms of action for various therapeutic applications.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Validated RP HPLC-PAD Method for the Determination of this compound in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Hederacoside C and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Hederacoside C against other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction to the Compounds
This compound is a triterpenoid saponin and the most abundant active ingredient in the extract of ivy (Hedera helix). Traditionally used for respiratory ailments, recent studies have highlighted its potent anti-inflammatory effects.
Curcumin is the principal curcuminoid of turmeric (Curcuma longa). It is a polyphenol with a long history of use in traditional medicine and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.
Resveratrol is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. It is well-known for its antioxidant and anti-inflammatory activities, which are thought to contribute to the "French paradox."
Quercetin is a flavonoid present in many fruits, vegetables, and grains. It is recognized for its antioxidant and anti-inflammatory effects, which are attributed to its ability to modulate various cellular signaling pathways.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes.
Inflammatory Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex and MAPKs (p38, ERK, and JNK). The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). The MAPK pathways also contribute to the inflammatory response by activating other transcription factors.
Inhibition by Natural Compounds
This compound, Curcumin, Resveratrol, and Quercetin exert their anti-inflammatory effects by targeting different components of these pathways.
Comparative Efficacy: In Vitro Data
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound, Curcumin, Resveratrol, and Quercetin from various in vitro studies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| Compound | Target | Cell Line | Stimulus | IC50 / % Inhibition | Reference |
| This compound | IL-6, IL-1β, TNF-α | RAW 264.7 | S. aureus | Downregulates gene expression | [1] |
| This compound | p-p65, p-JNK, p-ERK, p-p38 | Caco-2 | - | Reduced expression at 0.1-10 µM | [2] |
| Curcumin | TNF-α | THP-1 | LPS | IC50: 6.5 ± 0.8 µM | [3] |
| Curcumin | IL-6 | - | - | Significant reduction (meta-analysis) | [4] |
| Resveratrol | TNF-α | RAW 264.7 | LPS | IC50: 18.9 ± 0.6 µM | [5] |
| Resveratrol | IL-6 | RAW 264.7 | LPS | IC50: 17.5 ± 0.7 µM | [5] |
| Resveratrol | IL-1β | RAW 264.7 | LPS | Significant reduction at 25 µg/mL | [6] |
| Quercetin | TNF-α | RAW 264.7 | LPS | Dose-dependent inhibition (6.25-50 µM) | [3] |
| Quercetin | IL-6, TNF-α, IL-1β | RAW 264.7 | LPS | Significant reduction | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of natural compounds.
General Experimental Workflow
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol, or Quercetin) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).
Cytokine Quantification by ELISA
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are collected after treatment and added to microplates pre-coated with capture antibodies specific for the target cytokine. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is measured spectrophotometrically at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison with a standard curve.
Protein Expression Analysis by Western Blot
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit. Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis by qRT-PCR
Total RNA is extracted from the treated cells using a TRIzol-based reagent or a commercial RNA extraction kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., Tnf-α, Il-6, Il-1β, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin all demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While all four compounds effectively reduce the expression of pro-inflammatory mediators, the available quantitative data suggests that their potencies may vary. Curcumin and Resveratrol appear to have IC50 values in the low micromolar range for the inhibition of key pro-inflammatory cytokines. Although specific IC50 values for this compound are less reported in the literature, studies consistently show its ability to downregulate inflammatory gene and protein expression. Quercetin also exhibits dose-dependent inhibition of inflammatory markers.
The choice of compound for further drug development would depend on various factors including specific therapeutic targets, bioavailability, and safety profiles. This guide provides a foundational comparison to aid researchers in their evaluation of these promising natural anti-inflammatory agents. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively rank their anti-inflammatory potency.
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol ameliorates glioblastoma inflammatory response by reducing NLRP3 inflammasome activation through inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hederacoside-C protects against AGEs-induced ECM degradation in mice chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Hederacoside C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Hederacoside C, a saponin compound utilized in various pharmacological studies. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
This compound is classified as harmful if swallowed.[1][2][3] Below are the key safety and handling procedures to be followed.
Hazard Identification and Classification
Before commencing any work with this compound, it is crucial to be aware of its hazard classification.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed[1][2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5][6] |
| Skin Protection | Gloves | Impermeable and resistant to chemicals. Nitrile rubber (NBR) with a thickness of >0.11 mm is recommended.[1][2] Always inspect gloves prior to use. |
| Protective Clothing | Long-sleeved lab coat. For larger quantities or risk of significant exposure, impervious clothing may be necessary.[4] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dust formation is likely.[4] |
Step-by-Step Handling Protocol
Follow this procedural guidance to ensure safe handling of this compound from receipt to disposal.
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that all required PPE is available and in good condition.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Immediately call a POISON CENTER or doctor.[7] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| If Inhaled | Move the person into fresh air and keep comfortable for breathing.[4][7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[1]
-
Disposal Method :
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
